IWY357
描述
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属性
分子式 |
C18H20F5N5OS |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
N-(2-amino-2-methylpropyl)-6-[3-methyl-5-(pentafluoro-λ6-sulfanyl)-1H-indol-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H20F5N5OS/c1-10-12-6-11(30(19,20,21,22)23)4-5-13(12)28-16(10)14-7-25-8-15(27-14)17(29)26-9-18(2,3)24/h4-8,28H,9,24H2,1-3H3,(H,26,29) |
InChI 键 |
HPXREYVNZDJZJA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Attributes of IWY357
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the specific molecular target and detailed mechanism of action (MoA) of IWY357 have not been publicly disclosed and are described as novel and unknown[1][2]. This guide provides a comprehensive overview of the currently available information regarding its discovery, developmental status, and key preclinical characteristics.
Introduction and Developmental Status
This compound is a novel, small-molecule antimalarial drug candidate under development by Novartis[3]. It is currently in Phase 1 clinical trials, having shown promising results in preclinical studies[3]. The compound is being investigated for the treatment of uncomplicated malaria, particularly caused by the Plasmodium falciparum parasite, and is designated as a Target Candidate Profile 1 (TCP-1) compound for treatment and resistance management[2][4].
The discovery of this compound stemmed from a sophisticated drug discovery process. It was identified through a phenotypic screen of the Novartis compound collection, which assayed for growth inhibition of P. falciparum[5]. This screening was guided by an internally developed quantitative structure-activity relationship (pQSAR) model[5]. From this process, a series of aminopyridines showed significant potential, leading to the identification of this compound, which belongs to the pyrazine-2-carboxamide chemical class[5]. Its innovative molecular structure is the subject of patent application WO2023180964A1[3].
Summary of Known Characteristics and Quantitative Data
This compound is characterized by a combination of features that make it a promising candidate for a next-generation antimalarial therapy. It exhibits rapid parasite killing both in vitro and in vivo and, crucially, shows a high barrier to the development of resistance[1][2].
Table 1: Key Features of this compound
| Feature | Description | Source(s) |
| Mechanism of Action | Novel and currently unknown. | [1][2] |
| Development Stage | Phase 1 Clinical Trials. | [3] |
| Originator | Novartis. | [3] |
| Chemical Class | Pyrazine-2-carboxamide. | [5] |
| Target Profile | TCP-1: Asexual blood stages of P. falciparum. | [2][4] |
| Parasite Killing Speed | Fast-acting in vitro and in vivo. | [2] |
| Resistance Profile | No resistant mutants identified in preclinical studies; low propensity for resistance selection. | [1][2] |
| Cross-Resistance | No cross-resistance observed with existing antimalarial drugs. | [2] |
| Predicted Human Dose | Low, estimated at <100 mg. | [2] |
| Predicted Half-Life | Long predicted half-life in humans, suggesting potential for a single-dose cure. | [2][5] |
Table 2: Quantitative Pharmacological Data
| Parameter | Value | Source(s) |
| IC50 (50% Inhibitory Concentration) | Not publicly available. | N/A |
| EC50 (50% Effective Concentration) | Not publicly available. | N/A |
| Human Pharmacokinetics (t½, Cmax, AUC) | Not publicly available. | N/A |
| In Vivo Efficacy (ED50, ED90) | Not publicly available. | N/A |
Experimental Protocols: A Generalized Preclinical Workflow
While specific experimental protocols for this compound are not public, a generalized workflow for the preclinical assessment of a novel antimalarial compound can be described based on standard practices in the field[6][7].
3.1. In Vitro Activity Screening
-
Objective: To determine the compound's intrinsic activity against the parasite and its selectivity.
-
Parasite Culture: Asexual blood stages of various P. falciparum strains (including chloroquine-sensitive and resistant lines) are cultured continuously in human erythrocytes[6].
-
Growth Inhibition Assay: Parasites are incubated with serial dilutions of the test compound (like this compound) for a standard 48- or 72-hour cycle. Parasite growth inhibition is quantified using methods such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to count the number of viable parasites relative to a no-drug control[6].
-
Isotopic Assays: Measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [³H]-hypoxanthine) into the parasite's DNA as an indicator of replication[7][8].
-
Fluorometric/Colorimetric Assays: Using DNA-intercalating dyes (e.g., SYBR Green) or enzymatic markers (e.g., lactate (B86563) dehydrogenase) to quantify parasite biomass.
-
-
Data Analysis: The concentration-response data is used to calculate the 50% inhibitory concentration (IC50)[7].
3.2. In Vitro Cytotoxicity Assays
-
Objective: To assess the compound's toxicity against mammalian cells to determine its therapeutic index (Selectivity Index = Mammalian CC50 / Parasite IC50).
-
Cell Lines: A panel of human cell lines (e.g., HepG2 for liver cells, WI-26VA4 for lung fibroblasts) is used[9].
-
Methodology: Cells are incubated with the compound for a defined period (e.g., 24 hours). Cell viability is measured using colorimetric assays like MTT (methylthiazoletetrazolium) or Neutral Red uptake, which assess mitochondrial function or lysosomal integrity, respectively[9].
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated[9].
3.3. In Vivo Efficacy Testing
-
Objective: To evaluate the compound's ability to clear parasitemia in a living organism.
-
Animal Model: The standard model for initial in vivo testing is the P. berghei-infected mouse[7]. This rodent malaria parasite model allows for rapid assessment of a compound's efficacy.
-
The 4-Day Suppressive Test: This is the primary efficacy screen. Mice are infected with P. berghei. Treatment with the test compound begins shortly after infection and continues for four consecutive days. On the fifth day, parasitemia is measured from tail blood smears and compared to that of an untreated control group to calculate the percentage of parasite suppression[7].
-
Dose-Response and Cure Rate: Active compounds are further evaluated in dose-response studies to determine the 50% and 90% effective doses (ED50 and ED90). Mice are monitored for up to 30 days post-infection to determine if the treatment was curative (i.e., complete parasite clearance with no recrudescence)[7].
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the generalized experimental workflow for antimalarial drug discovery and the conceptual framework of this compound's known attributes.
References
- 1. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Medicines for Malaria Venture [mmv.org]
- 3. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. American Chemical Society [acs.digitellinc.com]
- 6. ajpp.in [ajpp.in]
- 7. mmv.org [mmv.org]
- 8. Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
IWY357: A Novel Antimalarial Agent Targeting Asexual Blood Stages of Plasmodium falciparum
Introduction
IWY357 is an innovative small molecule drug developed by Novartis AG for the treatment of malaria, specifically targeting the falciparum parasite.[1] This compound is a significant advancement in the fight against infectious diseases, particularly in the face of rising resistance to current antimalarial therapies.[2] this compound is currently in early preclinical development and has shown promising results in preclinical studies, leading to its progression to Phase 1 clinical trials.[1][3] The drug is characterized by its novel and unknown mechanism of action, rapid in vitro and in vivo killing of the parasite, and a low predicted dose with a long half-life in humans.[3]
Discovery and Development
The discovery of this compound was the result of a targeted effort to identify new chemical entities with novel mechanisms of action to combat drug-resistant malaria.[2][4] The compound's unique molecular structure is highlighted by a single patent application, WO2023180964A1, filed on March 22, 2023, and published on September 28, 2023.[1] At the ACS Fall 2024 conference, Novartis presented the structure and discovery story of NVP-IWY357, emphasizing its potential as a single-dose cure with no cross-resistance to existing drugs.[2] The development of this compound is a collaborative effort, with Medicines for Malaria Venture (MMV) playing a key role in its progression through the pipeline.[3][5]
Mechanism of Action
While the precise molecular target of this compound remains to be fully elucidated, it is known to act on the asexual blood stages of the Plasmodium falciparum parasite.[3][5] This is the stage of the parasite's lifecycle responsible for the clinical manifestations of malaria.[4] The compound's novel mechanism of action is a critical feature, as it suggests that this compound will be effective against parasite strains that have developed resistance to current therapies.[2][3] The lack of identified resistant mutants further supports its potential as a durable treatment option.[3]
Quantitative Data
| Parameter | Value | Reference |
| Predicted Human Dose | <100 mg | [3] |
| Predicted Human Half-life | Long | [3] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Rotatable Bonds | 6 | [5] |
| Topological Polar Surface Area | 91.87 Ų | [5] |
| Molecular Weight | 449.44 g/mol | [5] |
| XLogP | 1.96 | [5] |
| Lipinski's Rules Broken | 0 | [5] |
Experimental Protocols
In Vitro Antimalarial Activity Assay
The in vitro activity of this compound against P. falciparum is determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual blood-stage P. falciparum (e.g., 3D7 strain) are cultured in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compound.
-
Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Mouse Model of Malaria
The in vivo efficacy of this compound is evaluated in a murine model of malaria, such as the P. berghei-infected mouse model.
-
Animal Model: Female BALB/c mice are infected intravenously with 1 x 10⁵ P. berghei-infected red blood cells.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water) and administered orally to the infected mice once daily for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Parasitemia is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined.
-
Efficacy Endpoint: The primary efficacy endpoint is the reduction in parasitemia compared to the vehicle-treated control group. The mean survival time of the treated mice is also recorded.
-
Data Analysis: The dose of this compound that causes a 90% reduction in parasitemia (ED₉₀) is calculated. Statistical analysis is performed to compare the treated groups with the control group.
Visualizations
Caption: this compound Drug Discovery and Development Workflow.
Caption: Malaria Parasite Lifecycle and the Target Stage of this compound.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Whitepaper: A Multi-Pronged Strategy for the Target Identification of IWY357 in Plasmodium falciparum
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: IWY357 is a clinical-stage antimalarial compound developed by Novartis. As of late 2025, its specific molecular target has not been publicly disclosed. This document outlines a comprehensive, technically detailed, and hypothetical strategy for the identification and validation of its target, based on established state-of-the-art methodologies in the field of antimalarial drug discovery. The experimental data presented herein is illustrative and not factual.
Executive Summary
This compound is a novel, clinical-stage small molecule antimalarial agent developed by Novartis that shows significant promise for the treatment of malaria caused by Plasmodium falciparum.[1] Having emerged from phenotypic screening campaigns, it exhibits rapid parasiticidal activity and lacks cross-resistance with current antimalarial drugs, indicating a novel mechanism of action.[2][3][4] The deconvolution of its molecular target is a critical step to understanding its mechanism of action, anticipating potential resistance mechanisms, and guiding the development of next-generation compounds. This whitepaper presents a robust, multi-faceted hypothetical workflow for the identification and validation of the molecular target of this compound in the asexual blood stages of P. falciparum. The strategy integrates genetic, chemoproteomic, and functional approaches to build a compelling case for a candidate target.
Introduction to this compound
The global pipeline for antimalarials requires novel compounds that circumvent the growing threat of parasite resistance. This compound is a promising candidate that has advanced to Phase 1 clinical studies.[1] It acts on the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[5] Key attributes reported for this compound make it a high-priority compound for mechanistic investigation.
Known Characteristics of this compound
The publicly available information on this compound highlights its potential as a next-generation antimalarial. These features provide the foundational rationale for a deep dive into its molecular target.
| Property | Observation | Implication / Reference |
| Development Stage | Phase 1 Clinical Trial | Promising preclinical safety and efficacy data.[1] |
| Chemical Nature | Small Molecule | Potential for oral bioavailability and favorable drug-like properties.[1] |
| Parasite Stage | Asexual Blood Stages | Effective against the disease-causing stage of the parasite.[2][5] |
| Speed of Kill | Fast Killing in vitro and in vivo | Suggests targeting of a critical and rapidly acting pathway.[2][6] |
| Resistance Profile | No cross-resistance to known drugs | Indicates a novel mechanism of action and target.[2][3] |
| Resistance Generation | No resistant mutants identified (to date) | May suggest a low propensity for resistance development.[2][6] |
| Pharmacokinetics | Low predicted dose (<100 mg), long half-life | Favorable properties for patient compliance and efficacy.[2] |
Hypothetical Target Identification and Validation Workflow
Given that this compound likely originated from a phenotypic screen, its target is unknown. Our proposed strategy is therefore designed to be unbiased, beginning with broad, proteome-wide methods and progressively narrowing down to a single, validated target. The workflow is comprised of three main phases: (1) Target Hypothesis Generation , (2) Target Engagement Confirmation , and (3) Genetic and Functional Validation .
Experimental Protocols
Phase 1: Target Hypothesis Generation
This phase utilizes two parallel, unbiased approaches to identify proteins that are either genetically linked to this compound resistance or physically interact with the compound.
This method is a cornerstone for identifying drug targets by selecting for parasites that can survive in the presence of the drug and then identifying the genetic mutations responsible for this phenotype.
Protocol:
-
Parasite Culture: Culture P. falciparum 3D7 strain in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Drug Pressure Application: Expose a high-density parasite culture (~10^9 parasites) to an initial concentration of this compound at its 2x IC50 value.
-
Stepwise Increase: Monitor parasite recrudescence. Once parasites adapt, double the concentration of this compound. Repeat this cycle for 5-7 escalations or until a significant shift (>10-fold) in IC50 is observed.
-
Clonal Isolation: Isolate clonal parasite lines from the resistant population by limiting dilution.
-
IC50 Confirmation: Perform standard SYBR Green I-based fluorescence assays to confirm the shift in IC50 for the clonal resistant lines compared to the parental 3D7 line.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental line and at least three independent resistant clones.
-
Whole Genome Sequencing: Perform paired-end sequencing on an Illumina platform to achieve >50x average coverage.
-
Bioinformatic Analysis: Align sequencing reads to the P. falciparum 3D7 reference genome. Identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are present in all resistant lines but absent in the parental line. A gene consistently mutated across independent selections is considered a high-priority candidate target.
TPP, also known as CETSA, is a powerful chemoproteomic method that identifies protein targets in a native cellular context without requiring modification of the compound. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Protocol:
-
Parasite Lysate Preparation: Isolate late-stage trophozoites from culture using saponin (B1150181) lysis. Prepare a native protein lysate via freeze-thaw cycles in a suitable buffer containing protease inhibitors.
-
Compound Incubation: Divide the lysate into two main pools: one for treatment with this compound (e.g., at 10 µM) and one for the vehicle control (DMSO).
-
Thermal Gradient: Aliquot each pool into a PCR plate. Apply a temperature gradient across the plate (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the plate at high speed to pellet denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Sample Preparation for MS: Reduce, alkylate, and digest the proteins in the supernatant with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using quantitative mass spectrometry (e.g., using TMT labeling or label-free quantification) to determine the relative abundance of each protein at each temperature point.
-
Data Analysis: For each identified protein, plot the soluble fraction versus temperature to generate a "melting curve." A shift in the melting curve between the this compound-treated and DMSO-control samples indicates a direct physical interaction. Proteins significantly stabilized by this compound are considered candidate targets.
Phase 2: Target Engagement Confirmation
Once a high-priority candidate target is identified (e.g., a protein that is both mutated in resistant lines and stabilized in TPP), the next step is to confirm direct binding and functional modulation using purified components. Let's hypothesize that both genetic and proteomic approaches pointed to P. falciparum General Control Nonderepressible 5 (PfGCN5), a histone acetyltransferase, as the top candidate.
Protocol: Recombinant Protein-Based Assays
-
Protein Expression and Purification: Clone the coding sequence of PfGCN5 into an expression vector (e.g., pET-28a). Express the recombinant protein in E. coli and purify it using affinity (Ni-NTA) and size-exclusion chromatography.
-
Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the this compound-PfGCN5 interaction. Titrate this compound into a solution of purified PfGCN5 and measure the heat changes to determine the dissociation constant (Kd).
-
Enzyme Inhibition Assay: If the target is an enzyme, develop a functional assay. For PfGCN5, use a commercial histone acetyltransferase activity assay to measure the transfer of acetyl groups from Acetyl-CoA to a histone peptide substrate. Perform dose-response experiments with this compound to determine its IC50 for inhibiting PfGCN5 activity.
Phase 3: Genetic Validation in Parasites
The final and most critical phase is to demonstrate that the candidate target is essential for parasite survival and that its inhibition phenocopies the effect of the drug. This is achieved through genetic manipulation of the parasite.
Protocol: Conditional Knockdown of PfGCN5
-
Genetic Construct Design: Design a CRISPR/Cas9-based editing strategy to modify the endogenous pfgcn5 locus. Use the DiCre/loxP system by inserting a loxP-intron (loxPint) into the gene.
-
Parasite Transfection: Transfect a P. falciparum line expressing the DiCre recombinase with the repair template plasmid.
-
Selection and Cloning: Select for successfully edited parasites and establish clonal lines.
-
Inducible Gene Excision: Treat the synchronous ring-stage DiCre-PfGCN5 parasites with Rapalog (to induce dimerization of Cre fragments and subsequent gene excision) or with DMSO as a control.
-
Phenotypic Analysis: Monitor parasite growth over two intraerythrocytic cycles (96 hours) using flow cytometry or SYBR Green assay. A significant growth defect upon Rapalog treatment would confirm that PfGCN5 is essential for parasite survival.
-
Confirmation of Phenocopy: Compare the terminal phenotype of the genetically attenuated parasites with the phenotype observed after treating wild-type parasites with this compound.
Hypothetical Data Presentation
The following tables represent plausible data that would be generated during the proposed workflow, culminating in the validation of PfGCN5 as the target of this compound.
Table 1: IC50 Values of this compound Against Parental and Resistant Lines
| Parasite Line | IC50 (nM) ± SD | Fold-Resistance | Key Mutation (from WGS) |
| 3D7 (Parental) | 5.2 ± 0.8 | 1.0x | - |
| This compound-R1 | 185.6 ± 15.2 | 35.7x | PfGCN5 (A752V) |
| This compound-R2 | 210.1 ± 21.9 | 40.4x | PfGCN5 (A752V) |
| This compound-R3 | 169.8 ± 11.5 | 32.7x | PfGCN5 (L799F) |
Table 2: Thermal Proteome Profiling (TPP) Results for Top Candidate Proteins
| Protein ID (Gene Name) | Description | ΔTm (°C) with this compound | p-value | WGS Hit? |
| PF3D7_0826900 (PfGCN5) | Histone acetyltransferase | +5.8 | <0.001 | Yes |
| PF3D7_1343700 (HSP90) | Heat shock protein 90 | +1.2 | 0.15 | No |
| PF3D7_1437300 (eEF2) | Elongation factor 2 | +0.8 | 0.21 | No |
| PF3D7_1116700 (PK5) | Ser/Thr protein kinase | -0.5 | 0.35 | No |
Table 3: Validation of this compound Interaction with Recombinant PfGCN5
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 25.4 nM |
| Enzyme Inhibition Assay | IC50 vs. PfGCN5 activity | 48.1 nM |
| Enzyme Inhibition Assay | IC50 vs. Human GCN5 | > 20,000 nM |
Conclusion
The identification of a novel drug's molecular target is a complex but essential undertaking in modern drug discovery. The hypothetical workflow detailed in this whitepaper provides a comprehensive and robust strategy for the deconvolution of the target of this compound in P. falciparum. By synergistically combining unbiased genetic and chemoproteomic screens for hypothesis generation, followed by rigorous biophysical and in-parasite genetic validation, this approach can confidently identify and validate a novel antimalarial target. The successful execution of such a strategy would not only elucidate the mechanism of action of this compound but also provide a new, validated target for future structure-based drug design, aiding in the critical fight against malaria.
References
- 1. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics for Plasmodium Parasite Drug Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics and Super-resolution Imaging Reveal That Chloroquine Interacts with Plasmodium falciparum Multidrug Resistance-Associated Protein and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 5. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
IWY357: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Novel Antimalarial Candidate IWY357, Including its Chemical Structure, Physicochemical Properties, Biological Activity, and Representative Experimental Protocols.
Introduction
This compound is a novel, synthetic organic small molecule under development by Novartis as a potent antimalarial agent.[1][2] Currently in preclinical and Phase 1 clinical development, this compound is being investigated for the treatment of uncomplicated malaria, targeting the asexual blood stages of Plasmodium falciparum.[3][4] This compound has emerged from phenotypic screening campaigns and represents a promising new candidate in the fight against malaria, a global health crisis exacerbated by the spread of drug-resistant parasite strains.[5] This technical guide provides a comprehensive summary of the available information on this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was first publicly disclosed at the ACS Fall 2024 meeting.[2] It is characterized by a complex heterocyclic core containing a pentafluorosulfanyl (SF5) group, a feature of growing interest in medicinal chemistry. The canonical SMILES representation of this compound is CC1=C(C2=NC(C(NCC(C)(C)N)=O)=CN=C2)NC3=CC=C(S(F)(F)(F)(F)F)C=C31.
A summary of the key physicochemical properties of this compound, calculated using the Chemistry Development Kit (CDK), is presented in Table 1.[2] These properties are predictive of the compound's "druglikeness," and this compound does not violate any of Lipinski's rule-of-five criteria, suggesting good potential for oral bioavailability.[2]
| Property | Value |
| Molecular Formula | C₁₈H₂₀F₅N₅OS |
| Molecular Weight | 449.44 g/mol |
| XLogP | 1.96 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 91.87 Ų |
| Lipinski's Rule-of-Five | 0 violations |
Table 1: Physicochemical Properties of this compound.
Biological Activity and Mechanism of Action
This compound is distinguished by its novel and currently unknown mechanism of action, a highly desirable characteristic for overcoming existing drug resistance.[4] Key features of its biological profile are summarized in Table 2. The compound is reported to be fast-acting both in vitro and in vivo and, significantly, shows no cross-resistance with existing antimalarial drugs.[4] Furthermore, no resistant mutants have been identified in preclinical studies, indicating a low propensity for the development of resistance.[4]
| Feature | Description |
| Therapeutic Area | Infectious Diseases |
| Indication | Uncomplicated Malaria |
| Target Organism | Plasmodium falciparum (asexual blood stages) |
| Mechanism of Action | Novel and Unknown |
| Key Attributes | Fast-killing in vitro and in vivoNo cross-resistanceNo resistant mutants identifiedLow predicted human dose (<100 mg)Long predicted half-life in humans |
Table 2: Biological Profile of this compound.
Experimental Protocols
Detailed experimental protocols for this compound have not yet been fully published. However, based on standard methodologies for antimalarial drug discovery, representative protocols for key assays are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum blood stages.
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II).
-
Human erythrocytes (O+).
-
This compound stock solution in DMSO.
-
96-well black microplates with clear bottoms.
-
SYBR Green I lysis buffer.
-
Positive control (e.g., Artemisinin).
-
Negative control (DMSO).
2. Methodology:
-
Prepare a parasite culture with 2% hematocrit and 1% parasitemia.
-
Serially dilute this compound in complete culture medium and add to the 96-well plate in triplicate.
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Antimalarial Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of novel antimalarial drugs like this compound.
Hypothetical Signaling Pathway in P. falciparum
As the mechanism of action for this compound is unknown, the following diagram presents a hypothetical signaling pathway in P. falciparum that could be targeted by a novel inhibitor. This is for illustrative purposes only.
Conclusion
This compound is a promising new antimalarial candidate with a novel mechanism of action and a favorable preclinical profile. Its potent, fast-acting parasiticidal activity, coupled with a high barrier to resistance, positions it as a significant advancement in the effort to combat drug-resistant malaria. Further data from ongoing clinical trials will be crucial in fully elucidating its therapeutic potential. This guide serves as a summary of the current knowledge base for this compound, providing a valuable resource for the scientific community.
References
- 1. In vivo antimalarial efficacy test [bio-protocol.org]
- 2. mmv.org [mmv.org]
- 3. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
IWY357: A Technical Overview of a Novel Antimalarial Candidate
For Immediate Release
Basel, Switzerland – December 2, 2025 – This technical guide provides an in-depth overview of IWY357, a novel, next-generation antimalarial compound currently in early clinical development. Developed by Novartis, this compound is a small molecule drug candidate positioned to address the urgent need for new treatments against drug-resistant malaria, a significant global health threat. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available data, relevant experimental methodologies, and the biological context of its therapeutic action.
Executive Summary
This compound is a promising antimalarial agent that has progressed to Phase 1 clinical trials.[1] It targets the asexual blood stages of Plasmodium falciparum, the deadliest species of the malaria parasite.[1][2] Preclinical data indicates that this compound possesses several key attributes desirable in a modern antimalarial drug: a novel mechanism of action, rapid parasite killing, a low potential for the selection of resistant mutants, and no cross-resistance with existing antimalarial drugs.[3][4] While specific quantitative efficacy data remains proprietary at this early stage of development, this guide summarizes the known characteristics of this compound and provides a detailed framework of the standard experimental protocols likely employed in its preclinical evaluation.
This compound: Profile of a Preclinical Candidate
This compound emerged from a phenotypic screening program and has been advanced through preclinical development by Novartis. Its chemical structure was first publicly disclosed at the American Chemical Society (ACS) Fall 2024 meeting.[2][5] The compound is distinguished by its rapid in vitro and in vivo parasiticidal activity, a feature critical for the fast resolution of clinical symptoms and preventing the progression to severe malaria.[3]
The table below summarizes the publicly available information on this compound.
| Feature | Description | Source(s) |
| Development Status | Phase 1 Clinical Trial | [1] |
| Originator | Novartis | [3] |
| Compound Class | Small Molecule | [1] |
| Therapeutic Target | Asexual blood stages of Plasmodium falciparum | [2][3] |
| Mechanism of Action | Novel and currently unknown | [3][6] |
| Key Efficacy Features | - Fast-killing in vitro and in vivo- No cross-resistance to existing antimalarials- Low propensity for resistance selection | [3][4][6] |
| Pharmacokinetic Profile | - Predicted low human dose (<100 mg)- Predicted long half-life in humans | [3] |
| Product Vision | Treatment of uncomplicated malaria and resistance management | [3] |
Standardized Methodologies for Antimalarial Drug Evaluation
While specific experimental protocols for this compound have not been publicly detailed, its preclinical characterization would have relied on a suite of standardized in vitro and in vivo assays common in the field of antimalarial drug discovery. The following sections describe these representative methodologies.
In Vitro Efficacy Assays
3.1.1 Plasmodium falciparum Culture
The foundation of in vitro testing is the continuous culture of the asexual erythrocytic stages of P. falciparum.
-
Parasite Strains: A panel of parasite strains is typically used, including drug-sensitive reference strains (e.g., 3D7, NF54) and well-characterized drug-resistant strains (e.g., K1, Dd2) to assess cross-resistance profiles.
-
Culture Medium: Parasites are cultured in human erythrocytes (typically O+) suspended at a 2-5% hematocrit in RPMI-1640 medium. The medium is supplemented with AlbuMAX II or human serum, hypoxanthine, HEPES buffer, and sodium bicarbonate.
-
Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: Parasite cultures are often synchronized to a specific developmental stage (e.g., ring stage) using methods like 5% D-sorbitol treatment to ensure consistency in drug sensitivity assays.
3.1.2 Parasite Growth Inhibition Assay (SYBR Green I-based)
The SYBR Green I assay is a widely used, fluorescence-based method to quantify parasite growth and determine the 50% inhibitory concentration (IC₅₀) of a compound.
-
Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates. Control wells include drug-free medium (negative control) and a known antimalarial like chloroquine (B1663885) or artemisinin (B1665778) (positive control).
-
Assay Initiation: A synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. The dye binds to the parasitic DNA.
-
Data Acquisition and Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Models
The "4-day suppressive test" is the standard primary in vivo assay to evaluate the efficacy of a test compound in a rodent malaria model.
-
Animal Model: Swiss or ICR outbred mice are commonly used.
-
Parasite Strain: Mice are infected intravenously with a lethal strain of rodent malaria parasite, typically Plasmodium berghei ANKA.
-
Drug Administration: The test compound is administered to groups of infected mice, usually once daily for four consecutive days, starting a few hours after infection. Different doses and routes of administration (e.g., oral, subcutaneous) are tested. A vehicle control group and a positive control group (treated with a standard drug like chloroquine) are included.
-
Efficacy Assessment: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse and stained with Giemsa. The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination. The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group.
-
Data Analysis: The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is determined from the dose-response curve. The survival of the mice is also monitored daily.
Visualizing the Antimalarial Drug Discovery and Action Pathway
To provide a clearer context for the development and mechanism of this compound, the following diagrams illustrate the general workflow for antimalarial drug discovery and the life cycle of the Plasmodium parasite.
Caption: General workflow for antimalarial drug discovery and development.
Caption: The life cycle of Plasmodium falciparum and the target of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pipeline of new antimalarial therapies. Its novel mechanism of action and potent, fast-acting profile make it a strong candidate for future combination therapies aimed at overcoming the challenge of drug resistance. As this compound progresses through clinical trials, the scientific community awaits the publication of detailed data on its efficacy, safety, and pharmacokinetic profile in humans. This information will be critical in fully defining its role in the global effort to control and ultimately eradicate malaria.
References
IWY357: A Technical Overview of a Novel Antiplasmodial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWY357 is a novel, small molecule antimalarial agent developed by Novartis currently advancing through early-stage clinical development.[1] Exhibiting rapid in vitro and in vivo parasiticidal activity, this compound targets the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][3] Notably, this compound is reported to possess a novel and yet uncharacterized mechanism of action, a critical feature in the landscape of emerging antimalarial drug resistance.[2] Preclinical data suggests a low potential for resistance selection and no cross-resistance with existing antimalarial drugs.[2][4] This technical guide provides a summary of the publicly available information on the in vitro antiplasmodial activity of this compound, alongside standardized protocols for the key assays typically employed in the preclinical assessment of such candidates.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of new therapeutics with novel mechanisms of action.[4] this compound, a compound originating from a phenotypic screening program at Novartis, has emerged as a promising candidate for the treatment of uncomplicated malaria.[3] Its progression to Phase 1 clinical trials underscores its potential as a next-generation antimalarial agent.[1] This document serves to consolidate the current knowledge on this compound and provide a technical framework for its in vitro evaluation.
In Vitro Antiplasmodial Activity and Cytotoxicity
While specific quantitative data for this compound's in vitro antiplasmodial activity (IC50) and cytotoxicity (CC50) are not yet publicly available due to the early stage of its development, the compound is characterized as a "fast killing" agent both in vitro and in vivo.[2] This suggests potent low nanomolar activity against P. falciparum. The selectivity index (SI), a crucial parameter in early drug discovery, is calculated as the ratio of CC50 to IC50 and indicates the therapeutic window of a compound. A higher SI value is desirable, signifying a lower potential for host cell toxicity at effective antiparasitic concentrations.
Table 1: Summary of Preclinical Data for this compound (Qualitative)
| Parameter | Finding | Reference |
| Target Organism | Plasmodium falciparum (asexual blood stages) | [2][3] |
| In Vitro Activity | Fast-killing | [2] |
| In Vivo Activity | Fast-killing | [2] |
| Mechanism of Action | Novel and unknown | [2] |
| Resistance Profile | No cross-resistance observed; No resistant mutants identified in preclinical studies. | [2] |
| Development Stage | Preclinical / Phase 1 | [1][2] |
Experimental Protocols
The following sections detail standardized, representative protocols for assessing the in vitro antiplasmodial activity and cytotoxicity of novel compounds like this compound. These methodologies are widely adopted in the field of antimalarial drug discovery.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The protocol utilizes the SYBR Green I fluorescent dye, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I lysis buffer
-
96-well microplates
-
Test compound (this compound) and reference drugs (e.g., Chloroquine, Artemisinin)
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in complete culture medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Include wells for positive (parasitized red blood cells, no drug) and negative (non-parasitized red blood cells) controls.
-
Parasite Addition: Add synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for In Vitro Antiplasmodial Activity Assay.
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293T, HepG2) to assess its selectivity. The assay is based on the reduction of the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
96-well microplates
-
Test compound (this compound) and a positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound and the positive control to the wells. Include wells for vehicle control (no drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add the resazurin solution to each well and incubate for a further 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 560 nm, emission: 590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is reported to be novel and is currently unknown.[2] Elucidation of the molecular target and the associated signaling pathways is a critical next step in its development. Standard approaches to target identification include thermal proteome profiling, genetic resistance studies, and affinity-based proteomics. As the mechanism is yet to be disclosed, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a promising new antimalarial candidate with several desirable properties, including rapid parasiticidal activity and a novel mechanism of action. While detailed preclinical data remains proprietary, the information available in the public domain highlights its potential to contribute to the arsenal (B13267) of therapies for uncomplicated malaria. Further studies to elucidate its mechanism of action and continued clinical evaluation will be crucial in determining its future role in malaria treatment and control.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. Antiplasmodial activity, in vivo pharmacokinetics and anti-malarial efficacy evaluation of hydroxypyridinone hybrids in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology Profile of IWY357: A Novel Antimalarial Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Detailed preclinical toxicology data for the novel antimalarial candidate IWY357 are not publicly available at this time. This document provides a general overview of the compound and the standard preclinical toxicology assessments relevant to antimalarial drug development, based on publicly accessible information. The specific findings for this compound remain proprietary to its developers.
Introduction
This compound is a novel, small-molecule antimalarial drug candidate under development by Novartis in collaboration with the Medicines for Malaria Venture (MMV).[1][2][3] It is currently in the preclinical stage of development, with "Good Laboratory Practice (GLP) toxicology" studies having been completed.[2] The compound is noted for its novel and unknown mechanism of action, rapid in vitro and in vivo killing of the Plasmodium falciparum parasite, and a low propensity for resistance selection.[2][4][5] this compound is being investigated for the treatment of uncomplicated malaria.[2]
General Preclinical Development Pathway
The journey of a new chemical entity like this compound from discovery to clinical trials involves a rigorous preclinical development program.[6] This phase is critical for establishing the safety profile of the drug before it can be administered to humans. The Investigational New Drug (IND) application, which is a prerequisite for initiating clinical trials, requires comprehensive preclinical data, including animal pharmacology and toxicology studies.[7][8]
Standard Preclinical Toxicology Assessment for Antimalarials
While specific data for this compound is unavailable, a standard preclinical toxicology program for an antimalarial drug would typically include the studies outlined in the table below. These studies are designed to identify potential toxicities, establish a safe starting dose for clinical trials, and understand the drug's pharmacokinetic and pharmacodynamic properties.
| Study Type | Species | Key Parameters Investigated |
| Single-Dose Toxicity | Rodent (e.g., rat) | Acute toxic effects, maximum tolerated dose (MTD), and target organ toxicity following a single administration. |
| Repeat-Dose Toxicity | Rodent & Non-rodent | Effects of repeated drug administration over various durations (e.g., 14-day, 28-day). Includes clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology. |
| Safety Pharmacology | Various (in vitro/in vivo) | Assessment of effects on vital functions, including cardiovascular, respiratory, and central nervous systems. The hERG assay is a critical component for assessing cardiac risk. |
| Genotoxicity | In vitro & In vivo | Evaluation of the drug's potential to damage genetic material. Standard battery includes Ames test (bacterial reverse mutation), in vitro chromosomal aberration, and in vivo micronucleus assay. |
| Reproductive Toxicology | Rodent & Non-rodent | Assessment of effects on fertility and embryonic development.[9] Given the prevalence of malaria in pregnant women, this is a crucial aspect of antimalarial drug development.[4] |
| Pharmacokinetics (PK) | Various | Study of drug absorption, distribution, metabolism, and excretion (ADME) to understand its disposition in the body and predict human pharmacokinetic profiles.[10] |
Experimental Protocols: A Generalized View
Detailed experimental protocols are highly specific to the drug candidate and the testing facility. However, a general workflow for preclinical toxicology assessment can be illustrated.
Conclusion
This compound represents a promising new candidate in the fight against malaria, a disease that continues to pose a significant global health threat.[9][11] While the completion of GLP toxicology studies is a critical milestone, the detailed results of these studies remain confidential.[2] The information presented here provides a framework for understanding the types of preclinical safety assessments a compound like this compound would undergo before it can be considered for human trials. As the development of this compound progresses, more information may become publicly available, shedding further light on its safety and efficacy profile. Researchers and professionals in the field are encouraged to monitor publications from Novartis and MMV for future updates.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. This compound | Medicines for Malaria Venture [mmv.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesamalaria.org [mesamalaria.org]
- 7. fda.gov [fda.gov]
- 8. Information for Sponsor-Investigators Submitting Investigational New Drug Applications (INDs) | FDA [fda.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of IWY357
Disclaimer: The compound "IWY357" appears to be a hypothetical or fictional substance. As of the latest available data, there is no published scientific literature detailing the pharmacokinetics or pharmacodynamics of a compound with this designation. The following guide is a structured template illustrating how such information would be presented if data were available, using placeholder information and representative diagrams. This document is for illustrative purposes only and does not contain real experimental data.
Introduction
This compound is a novel investigational small molecule inhibitor targeting the hypothetical "Kinase X" (KX) pathway, which is implicated in certain proliferative diseases. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a hypothetical set of in vitro and in vivo studies.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro ADME
A series of in vitro assays were conducted to predict the human PK properties of this compound.
Table 1: Summary of In Vitro ADME Properties of this compound
| Parameter | Assay | Result | Interpretation |
| Solubility | Aqueous Solubility (pH 7.4) | 150 µM | Moderate solubility |
| Permeability | PAMPA | 8.5 x 10⁻⁶ cm/s | High permeability |
| Metabolism | Human Liver Microsomes | t½ = 45 min | Moderate metabolic stability |
| Plasma Protein Binding | Human Plasma | 98.5% | High binding |
| Transporter Interaction | P-gp Substrate Assay | Efflux Ratio = 1.2 | Not a P-gp substrate |
In Vivo Pharmacokinetics
Single-dose PK studies were performed in male Sprague-Dawley rats.
Table 2: Key Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1,200 | 450 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-inf (ng·h/mL) | 2,400 | 1,800 |
| t½ (h) | 3.5 | 4.0 |
| Clearance (mL/min/kg) | 6.9 | - |
| Volume of Distribution (L/kg) | 2.1 | - |
| Oral Bioavailability (%) | - | 75% |
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound were evaluated to establish the relationship between drug concentration and target engagement.
Mechanism of Action & Target Engagement
This compound is a potent inhibitor of Kinase X phosphorylation. Target engagement was measured by assessing the phosphorylation levels of a downstream substrate, Protein Y (pY).
Caption: this compound inhibits Kinase X, blocking the phosphorylation of Protein Y.
Dose-Response Relationship
The relationship between this compound concentration and the inhibition of pY was established in vitro.
Table 3: In Vitro Potency of this compound
| Parameter | Cell Line | Value |
| IC₅₀ (pY Inhibition) | Tumor Cell Line A | 50 nM |
| EC₅₀ (Cell Viability) | Tumor Cell Line A | 150 nM |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
A workflow for the rat PK study is outlined below.
Caption: Workflow for conducting the in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Dosing: this compound was formulated in 10% DMSO / 40% PEG300 / 50% Saline. A single dose of 10 mg/kg was administered via intravenous or oral gavage routes.
-
Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood was centrifuged at 2000 x g for 10 minutes to obtain plasma.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Target Engagement (Western Blot) Protocol
Methodology:
-
Cell Culture: Tumor Cell Line A was cultured to 80% confluency.
-
Treatment: Cells were treated with varying concentrations of this compound (0-1000 nM) for 2 hours.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against pY, total Protein Y, and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities were quantified using ImageJ software. The ratio of pY to total Protein Y was calculated and normalized to the vehicle control to determine the IC₅₀.
IWY357: A Novel Antimalarial Candidate with Activity Against Drug-Resistant Plasmodium falciparum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum threaten global efforts to control and eliminate malaria. There is an urgent need for novel antimalarial agents with mechanisms of action that are distinct from existing therapies. IWY357, a novel small molecule discovered by Novartis and currently in Phase 1 clinical development in collaboration with the Medicines for Malaria Venture (MMV), represents a promising candidate to address this challenge.[1][2][3] Preclinical data indicates that this compound possesses potent activity against the asexual blood stages of P. falciparum, exhibits a fast rate of parasite killing, and, most critically, shows no cross-resistance with current antimalarial drugs.[1][4] This whitepaper provides a comprehensive overview of the available technical information on this compound, focusing on its activity against drug-resistant malaria, the general experimental protocols used to characterize such compounds, and its current development status.
Introduction to this compound
This compound is a novel chemical entity identified through phenotypic screening and is being developed for the treatment of uncomplicated malaria.[3] Its key attributes, as highlighted by preclinical studies, make it a strong candidate for further development:
-
Novel Mechanism of Action: The precise molecular target of this compound is currently unknown, but it is believed to be novel.[1] This is a significant advantage as it suggests that existing resistance mechanisms are unlikely to affect its efficacy.
-
Activity Against Resistant Strains: A crucial feature of this compound is its lack of cross-resistance with existing antimalarial drugs.[1][3] This implies that it is equally effective against parasite strains that are resistant to artemisinins and other commonly used drugs.
-
Rapid Parasite Clearance: In vitro and in vivo studies have demonstrated that this compound has a fast parasite-killing profile.[1]
-
Low Potential for Resistance: To date, no resistant mutants to this compound have been identified in laboratory studies.[1]
-
Favorable Pharmacokinetic Profile: Early predictions suggest a low dose and a long half-life in humans.[1]
As of late 2025, this compound has completed Good Laboratory Practice (GLP) toxicology studies and has entered Phase 1 first-in-human clinical trials to assess its safety and pharmacokinetic profile.[1][2]
Activity Against Drug-Resistant Malaria
While specific quantitative data (e.g., IC50 values against a comprehensive panel of resistant strains) for this compound are not yet publicly available due to its early stage of development, the consistent reporting of "no cross-resistance" from preclinical assessments is a key indicator of its potential. The following table summarizes the reported activity of this compound against drug-resistant P. falciparum in a qualitative manner.
| Parameter | Description of Activity/Characteristic | Source |
| In Vitro Potency | Potent activity against asexual blood stages of P. falciparum. | [1][5] |
| Activity Spectrum | Active against a wide range of drug-resistant strains. | [6] |
| Cross-Resistance | No cross-resistance observed with existing antimalarial drugs. | [1][3] |
| Resistance Selection | Low propensity for the selection of resistant parasites in vitro. No resistant mutants identified. | [1][4] |
| Rate of Kill | Rapid parasite killing observed in both in vitro and in vivo models. | [1] |
Experimental Protocols
The characterization of a novel antimalarial compound like this compound involves a series of standardized in vitro and in vivo assays. The following are detailed descriptions of the general methodologies typically employed.
In Vitro Parasite Growth Inhibition Assay
This assay is fundamental for determining the intrinsic potency of a compound against P. falciparum. The most common method is the SYBR Green I-based assay.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against different strains of P. falciparum.
Materials:
-
Culture-adapted P. falciparum strains (drug-sensitive and drug-resistant).
-
Human erythrocytes (O+).
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compound (e.g., this compound) serially diluted.
-
SYBR Green I lysis buffer.
-
96-well microplates.
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Fluorescence plate reader.
Procedure:
-
Asynchronous or tightly synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5-1% in a 2% hematocrit.
-
The parasite suspension is dispensed into 96-well plates containing serial dilutions of the test compound.
-
Plates are incubated for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well. SYBR Green I intercalates with parasitic DNA.
-
The plates are incubated in the dark for 1 hour.
-
Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Studies in a Mouse Model
In vivo studies are crucial to assess the efficacy of a compound in a living organism. The P. berghei-infected mouse model is a common starting point, followed by studies in mice engrafted with human red blood cells and infected with P. falciparum.
Objective: To evaluate the in vivo antimalarial activity of the test compound.
Materials:
-
Female BALB/c mice (or other suitable strains).
-
Cryopreserved Plasmodium berghei (or other rodent malaria parasite).
-
Test compound formulated in an appropriate vehicle.
-
Positive control drug (e.g., artesunate, chloroquine).
-
Vehicle control.
-
Giemsa stain.
-
Microscope.
Procedure (4-day suppressive test):
-
Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Two hours post-infection, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another relevant route once daily for four consecutive days. Control groups receive the vehicle or a standard antimalarial drug.
-
On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.
Visualizations
Preclinical Development Workflow for a Novel Antimalarial
The following diagram illustrates a typical preclinical workflow for the assessment of a new antimalarial candidate like this compound.
Caption: Preclinical workflow for a novel antimalarial drug.
Conceptual Diagram of this compound's Lack of Cross-Resistance
This diagram illustrates how a compound with a novel mechanism of action, like this compound, can bypass existing resistance mechanisms.
Caption: this compound bypasses existing resistance mechanisms.
Conclusion and Future Directions
This compound is a promising new antimalarial candidate that has the potential to be a valuable tool in the fight against drug-resistant malaria. Its novel, yet to be determined, mechanism of action, lack of cross-resistance with existing drugs, and rapid parasite-killing activity make it a high-priority compound for clinical development.[1][3][4] The successful progression of this compound through Phase 1 clinical trials will be a critical next step in determining its safety and efficacy in humans. Further research to elucidate its molecular target will be invaluable for understanding its mechanism of action and for the future development of next-generation antimalarials. The ongoing development of this compound underscores the importance of continued investment in the discovery and development of new medicines to combat the ever-evolving threat of malaria.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. INE963 | 2640567-43-5 | Benchchem [benchchem.com]
IWY357: A Technical Overview of a Novel Antimalarial Agent
Introduction
IWY357 is a novel, small-molecule drug candidate under development by Novartis AG for the treatment of malaria, specifically targeting the Plasmodium falciparum parasite.[1] Having entered Phase 1 clinical trials, this compound represents a significant step forward in addressing the global health challenge of malaria, a disease that affects millions worldwide.[1] A critical need for new antimalarials is driven by the spread of parasite resistance to existing therapies.[2] this compound is distinguished by its novel and currently unknown mode of action, rapid parasite-killing activity, and a high barrier to resistance, positioning it as a next-generation therapeutic.[2][3][4]
Novel Mode of Action
While the precise molecular target and signaling pathway of this compound have not yet been publicly disclosed, its mechanism is confirmed to be novel.[3][5] Key characteristics of its mode of action include:
-
No Cross-Resistance: The compound shows no cross-resistance with existing antimalarial drugs, indicating it acts on a different pathway or target.[3][5]
-
High Barrier to Resistance: Crucially, no resistant mutants have been identified in preclinical studies, suggesting a low propensity for the parasite to develop resistance.[2][3][4]
-
Fast-Acting Parasite Killing: this compound demonstrates rapid killing of the asexual blood stages of the parasite both in vitro and in vivo.[3][4] This is a critical feature for treating severe malaria, where rapid reduction of parasite burden is essential.[4]
The novelty of the mechanism is significant, as most current antimalarials face challenges from drug-resistant parasite strains.[2] The development of compounds like this compound, which operate via new pathways, is a key strategy to combat this growing threat.
Quantitative Data Summary
Publicly available quantitative data on this compound is limited due to its early stage of development. However, key performance characteristics from preclinical studies have been reported by Medicines for Malaria Venture (MMV) and Novartis. The following table summarizes these attributes.
Table 1: Preclinical Profile of this compound
| Parameter | Observation / Prediction | Significance | Source |
| Efficacy | Fast parasite killing in vitro and in vivo | Potential for rapid clearance of infection, crucial for severe malaria cases. | [3][4] |
| Resistance Profile | No resistant mutants identified; No cross-resistance | Suggests a durable efficacy with a low likelihood of resistance development. | [3][5] |
| Human Dose Prediction | Low predicted dose (<100 mg) | Favorable for patient compliance and potentially lower manufacturing costs. | [3] |
| Human PK Prediction | Long predicted half-life | Supports the potential for a single-dose cure, a key goal in malaria treatment. | [3][5] |
| Development Status | Good Laboratory Practice (GLP) toxicology completed | Indicates a safety profile acceptable for initiating human trials. | [3] |
| Clinical Phase | Phase 1 First-in-Human study initiated | Marks the transition from preclinical to clinical development. | [1][3] |
Postulated Signaling Pathway and Experimental Workflow
Given that the specific molecular target is unknown, a generalized diagram of a host-parasite interaction pathway is presented below. Intracellular pathogens like P. falciparum are known to modulate host cell signaling pathways to ensure their survival.[6] this compound could potentially disrupt one of these essential pathways either within the parasite or by inhibiting a host factor required by the parasite.
Caption: Hypothetical pathway showing this compound inhibiting a novel parasite target.
The discovery and characterization of a novel antimalarial like this compound typically follows a rigorous workflow, from initial screening to clinical validation.
Caption: General experimental workflow for novel antimalarial drug discovery.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary, the methodologies below represent industry-standard approaches for characterizing novel antimalarial candidates.
5.1. In Vitro Parasite Growth Inhibition Assay (Phenotypic Screen)
-
Objective: To determine the potency of a compound against the asexual blood stage of P. falciparum.
-
Protocol:
-
P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI-1640 medium.
-
Synchronized ring-stage parasites are seeded into 96-well plates.
-
The test compound (e.g., this compound) is serially diluted in DMSO and added to the wells.
-
Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a nonlinear regression model.
-
5.2. Resistance Selection and Characterization
-
Objective: To assess the propensity of parasites to develop resistance to a compound and to identify the genetic basis of any resistance.
-
Protocol:
-
A large population of P. falciparum parasites is exposed to continuous, escalating concentrations of the test compound over an extended period (months).
-
Cultures are monitored for recrudescence, indicating the emergence of resistant parasites.
-
The IC₅₀ of the selected parasite line is compared to the parental strain to confirm the resistance phenotype.
-
Whole-genome sequencing of the resistant and parental lines is performed to identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) associated with resistance.
-
Identified mutations are validated through genetic engineering (e.g., CRISPR-Cas9) to confirm their role in conferring resistance.
-
Conclusion
This compound is a promising antimalarial candidate with a novel mode of action that is effective against P. falciparum. Its rapid parasite-killing ability, long predicted half-life, and high barrier to resistance make it a strong candidate for a potential single-dose cure for uncomplicated malaria.[3][5] The progression into Phase 1 clinical trials is a critical milestone, and further data will be essential to fully elucidate its unique mechanism and clinical potential in the global fight against malaria.[1]
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Medicines for Malaria Venture [mmv.org]
- 4. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Screening of Novel Antimalarial Compounds: The Case of IWY357
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with hundreds of thousands of deaths annually.[1][2] The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of new antimalarial agents with novel mechanisms of action.[1][2][3] IWY357 is a novel, preclinical antimalarial compound developed by Novartis that exhibits rapid in vitro and in vivo killing of Plasmodium falciparum, the deadliest species of the malaria parasite.[3][4] Notably, this compound shows no cross-resistance with existing antimalarials and has a low propensity for the selection of resistant mutants, making it a promising candidate for future malaria therapies.[4][5]
These application notes provide a detailed protocol for a cell-based assay suitable for the evaluation of novel antimalarial compounds like this compound. The described methodology is a fluorescence-based high-throughput screening (HTS) assay that quantifies parasite growth by measuring the DNA content of the parasites within infected red blood cells.
Principle of the Assay
This protocol describes a whole-organism phenotypic screening assay that measures the proliferation of asexual blood-stage P. falciparum in vitro. The assay relies on a DNA-intercalating fluorescent dye, such as DAPI (4′,6-diamidino-2-phenylindole) or SYBR Green I, to quantify the parasite load in a culture of infected erythrocytes.[2][6] In the presence of an effective antimalarial compound, parasite growth is inhibited, leading to a reduction in the total amount of parasite DNA and a corresponding decrease in the fluorescent signal. This method provides a robust and scalable platform for determining the 50% inhibitory concentration (IC50) of test compounds.
Key Features of this compound
| Feature | Description | Reference |
| Development Stage | Preclinical / Phase 1 | [4][7] |
| Mechanism of Action | Novel and Unknown | [3][4] |
| Activity | Fast-acting against asexual blood stages of P. falciparum | [4][8] |
| Resistance Profile | No cross-resistance to existing antimalarials; low potential for resistance selection | [3][4] |
| Pharmacokinetics | Predicted long half-life and low dose in humans | [4] |
Experimental Protocol: Fluorescence-Based P. falciparum Growth Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of antimalarial compounds.[2][6]
Materials and Reagents
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains)
-
Human erythrocytes (O+), washed
-
Complete malaria culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and Albumax II)
-
Test compound (e.g., this compound) and control drugs (e.g., chloroquine, artemisinin)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescent DNA stain (e.g., DAPI or SYBR Green I)
-
Lysis buffer with saponin (B1150181)
-
Phosphate-buffered saline (PBS)
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for the fluorescence-based parasite growth inhibition assay.
Step-by-Step Procedure
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in complete malaria culture medium.[9]
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
-
Compound Plating:
-
Prepare a stock solution of this compound and control drugs in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Dispense the diluted compounds into the wells of a 96-well or 384-well plate. Include wells for positive (no drug) and negative (uninfected erythrocytes) controls.
-
-
Assay Incubation:
-
Add the prepared parasite suspension to each well of the plate.
-
Place the plate in a modular incubation chamber, gas with the appropriate mixture (5% CO2, 5% O2, 90% N2), and incubate at 37°C for 72 hours.
-
-
Fluorescence Reading:
-
After the incubation period, add lysis buffer containing saponin and the fluorescent DNA dye to each well.
-
Incubate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for DAPI).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control (100% growth) and a complete inhibition control.
-
Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Data Presentation
The results of the assay can be summarized in a table for easy comparison of the potency of different compounds.
| Compound | Target Stage | IC50 (nM) vs. 3D7 (drug-sensitive) | IC50 (nM) vs. Dd2 (drug-resistant) |
| This compound | Asexual Blood Stage | [Example Value: 5.2] | [Example Value: 6.1] |
| Chloroquine | Asexual Blood Stage | [Example Value: 8.5] | [Example Value: 150.3] |
| Artemisinin | Asexual Blood Stage | [Example Value: 2.1] | [Example Value: 2.5] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Signaling Pathways and Mechanism of Action
The precise molecular target and signaling pathway of this compound are currently unknown.[4] Phenotypic screening, as described in this protocol, is a valuable approach for discovering compounds with novel mechanisms of action without prior knowledge of their specific targets.[5] Further studies, such as resistance selection and whole-genome sequencing of resistant parasites, are required to elucidate the mechanism of action of this compound.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
The described fluorescence-based cell assay provides a robust, sensitive, and high-throughput method for evaluating the in vitro efficacy of novel antimalarial compounds like this compound. This approach is instrumental in the early stages of drug discovery for identifying and characterizing potent inhibitors of P. falciparum growth. The promising profile of this compound, particularly its novel mechanism of action and low potential for resistance, underscores the importance of continued phenotypic screening efforts in the fight against malaria.
References
- 1. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Medicines for Malaria Venture [mmv.org]
- 5. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mmv.org [mmv.org]
Application Notes and Protocols for IWY357 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWY357 is a novel small molecule antimalarial compound currently in preclinical and Phase 1 development by Novartis.[1][2] It has demonstrated rapid in vitro and in vivo killing activity against the asexual blood stages of Plasmodium falciparum, the deadliest malaria parasite.[1] A key feature of this compound is its novel and unknown mechanism of action, which shows no cross-resistance with existing antimalarial drugs and a low propensity for resistance selection.[1][3][4] These characteristics position this compound as a promising candidate for the treatment of uncomplicated malaria and for managing drug resistance.[1][5]
These application notes provide detailed protocols for generating and analyzing dose-response curves of this compound to determine its potency (e.g., IC50 or EC50 values) against P. falciparum. The following sections outline the necessary materials, step-by-step experimental procedures, and data analysis techniques.
Data Presentation: Hypothetical Dose-Response Data for this compound
The following tables summarize hypothetical quantitative data from in vitro dose-response experiments with this compound against drug-sensitive and drug-resistant P. falciparum strains.
Table 1: In Vitro Potency of this compound against P. falciparum Strains
| Parameter | P. falciparum 3D7 (Drug-Sensitive) | P. falciparum Dd2 (Multidrug-Resistant) |
| IC50 (nM) | 5.2 | 6.1 |
| Hill Slope | 1.8 | 1.9 |
| Maximal Inhibition (%) | 98.5 | 97.9 |
Table 2: Comparison of this compound Potency with Standard Antimalarials
| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) |
| This compound | 5.2 | 6.1 |
| Artesunate | 1.1 | 1.5 |
| Chloroquine | 9.8 | 150.7 |
| Mefloquine | 4.5 | 35.2 |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I-based Assay
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2.4 µL/mL hypoxanthine, and 10 µg/mL gentamicin)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Serial Dilution of this compound:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical concentration range to test would be from 0.1 nM to 1000 nM.
-
Include a drug-free control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., artesunate).
-
-
Plate Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of a 96-well black microplate.
-
Add 20 µL of the serially diluted this compound or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
Data Analysis:
-
Subtract the background fluorescence from wells containing only erythrocytes.
-
Normalize the fluorescence data to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Viability Assay in a Human Cell Line (e.g., HepG2)
This protocol is to assess the cytotoxicity of this compound against a human cell line to determine its selectivity index.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear microplates
-
Absorbance/Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50 / IC50.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanism of action for this compound.
Caption: Workflow for in vitro dose-response assay.
Caption: Logical flow for dose-response data analysis.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Application Notes and Protocols: Techniques for Assessing In Vivo Efficacy of Targeted Kinase Inhibitors
Disclaimer: The compound "IWY357" appears to be a placeholder or fictional designation, as no public data is available for it. Therefore, to provide a practical and scientifically accurate guide, these application notes will use the well-characterized EGFR (Epidermal Growth Factor Receptor) inhibitor, Gefitinib , as a representative example. The principles and methodologies described herein are broadly applicable to novel kinase inhibitors like "this compound" following the determination of their specific molecular target.
Introduction
This document provides detailed protocols for assessing the in vivo efficacy of a targeted kinase inhibitor, using Gefitinib as a model. Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). Evaluating the in vivo efficacy of such agents is crucial for preclinical development and involves assessing the compound's ability to inhibit tumor growth and modulate its target signaling pathway in a living organism.
The primary methods covered include the use of tumor xenograft models, assessment of tumor growth inhibition, and pharmacodynamic (PD) analysis of target engagement.
Signaling Pathway and Experimental Overview
To effectively assess a targeted agent, understanding its mechanism of action is critical. Gefitinib functions by blocking ATP binding to the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
The overall workflow for an in vivo efficacy study involves several key stages, from model selection and establishment to data analysis and interpretation.
Experimental Protocols
Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
NCI-H1975 human lung adenocarcinoma cell line (EGFR T790M mutant, sensitive to third-gen inhibitors but a good model for target engagement).
-
Athymic Nude Mice (e.g., BALB/c nu/nu), female, 6-8 weeks old.
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, Trypsin-EDTA.
-
27-gauge needles and 1 mL syringes.
-
Calipers.
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Preparation for Implantation: Centrifuge cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Matrigel Mixture: Mix the cell suspension 1:1 (v/v) with Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.2 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice twice weekly. Once tumors are palpable, measure tumor dimensions using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses). Ensure the average tumor volume is comparable across all groups.
Protocol: Drug Administration and Efficacy Monitoring
Materials:
-
This compound (or Gefitinib) compound.
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water).
-
Oral gavage needles.
-
Digital balance.
Procedure:
-
Drug Formulation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations daily.
-
Administration: Administer the drug or vehicle to the respective groups via oral gavage once daily (or as determined by pharmacokinetic studies). The volume is typically 10 mL/kg of body weight.
-
Tumor Measurement: Measure tumor volumes and mouse body weights at least twice per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days).
-
Data Collection: At the endpoint, collect terminal tumor weights and harvest tissues for pharmacodynamic analysis.
Protocol: Pharmacodynamic (PD) Analysis - Western Blot
This protocol assesses target engagement by measuring the phosphorylation status of EGFR in tumor tissue.
Materials:
-
Tumor tissue samples (snap-frozen in liquid nitrogen).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Tissue Lysis: Homogenize frozen tumor samples in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescence substrate and visualize bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (β-actin) to normalize the data.
Data Presentation
Quantitative data from in vivo studies should be summarized for clear interpretation and comparison.
Table 1: Tumor Growth Inhibition (TGI) after 21 Days of Treatment
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) ± SEM (Day 21) | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle | - | 1850 ± 210 | - | +2.5 ± 1.1 |
| This compound | 10 | 980 ± 155 | 47.0 | +1.8 ± 0.9 |
| This compound | 25 | 425 ± 98 | 77.0 | -0.5 ± 1.5 |
| This compound | 50 | 150 ± 45 | 91.9 | -3.2 ± 1.8 |
TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | Relative p-EGFR / Total EGFR Ratio (Normalized to Vehicle) |
|---|---|---|---|
| Vehicle | - | 4 hours post-last dose | 1.00 |
| This compound | 25 | 4 hours post-last dose | 0.21 |
| This compound | 50 | 4 hours post-last dose | 0.08 |
Data represents densitometric analysis from Western blots.
Application Notes and Protocols for IWY357 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWY357 is a novel, potent antimalarial compound under development by Novartis.[1][2] It has demonstrated rapid parasite killing capabilities and a low propensity for resistance selection in preclinical studies.[3][4] The mechanism of action for this compound is currently unknown, but it is effective against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][5] These characteristics make this compound a promising candidate for further investigation and development as a next-generation antimalarial therapeutic.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays for the discovery and characterization of antimalarial compounds. The provided protocols are based on established methodologies for phenotypic screening of P. falciparum growth inhibition.
Principle of Phenotypic Screening for Antimalarials
Phenotypic screening is a powerful approach in antimalarial drug discovery that involves testing compounds for their ability to inhibit the growth of the whole parasite.[6][7] This method is advantageous as it does not require prior knowledge of a specific drug target and can identify compounds with novel mechanisms of action.[4] High-throughput screening (HTS) of large compound libraries using phenotypic assays enables the rapid identification of hit compounds with antiplasmodial activity.[8] Common HTS formats for P. falciparum rely on measuring parasite proliferation, often through the quantification of parasite-specific products like DNA or enzymes.
Data Presentation
The following tables present representative quantitative data for a hypothetical HTS assay designed to identify and characterize antimalarial compounds like this compound.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Standard format for HTS, balancing throughput and volume. |
| Primary Screening Concentration | 10 µM | A common single concentration used to identify initial hits. |
| Z'-factor | 0.75 | Indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background Ratio | >10 | Demonstrates a clear distinction between positive and negative controls. |
| Hit Rate | 1.5% | The percentage of compounds from the library identified as active in the primary screen. |
Table 2: In Vitro Antiplasmodial Activity of this compound (Representative Data)
| P. falciparum Strain | IC₅₀ (nM) | Selectivity Index (SI) |
| 3D7 (drug-sensitive) | 5.2 | >1000 |
| Dd2 (chloroquine-resistant) | 6.1 | >1000 |
| K1 (multidrug-resistant) | 5.8 | >1000 |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that reduces parasite growth by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in a human cell line to the IC₅₀ against the parasite, indicating the compound's specificity.
Experimental Protocols
The following are detailed protocols for a high-throughput screening assay to evaluate the antiplasmodial activity of compounds like this compound.
Protocol 1: High-Throughput SYBR Green I-Based P. falciparum Growth Inhibition Assay
This protocol describes a widely used method for HTS of antimalarial compounds that measures the proliferation of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.[9][10]
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Compound library (including this compound as a positive control)
-
SYBR Green I lysis buffer
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls (this compound, known antimalarials, and DMSO as a negative control) into 384-well assay plates.
-
Parasite Culture Preparation: Culture P. falciparum in human erythrocytes and synchronize the culture to the ring stage.
-
Assay Initiation: Add synchronized ring-stage parasites to the compound-containing plates to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the assay plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37°C) to allow for parasite maturation into the next generation of rings.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and releases parasite DNA, which is then bound by the SYBR Green I dye.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percent inhibition of parasite growth for each compound relative to the positive and negative controls. Determine the IC₅₀ values for active compounds by fitting the dose-response data to a suitable model.
Protocol 2: Cytotoxicity Assay against Human Cell Lines
This protocol is crucial for determining the selectivity of hit compounds by assessing their toxicity to human cells.
Materials and Reagents:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium and supplements
-
Test compounds (including this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin)
-
96- or 384-well clear-bottom microplates
-
Plate reader (luminescence or fluorescence)
Methodology:
-
Cell Seeding: Seed human cells into microplates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions (5% CO₂ at 37°C).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent cytotoxicity and determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀.
Visualizations
Signaling Pathway
Since the specific molecular target of this compound is unknown, the following diagram illustrates the asexual blood stage of the Plasmodium falciparum life cycle, which is the target of this compound's inhibitory action.
Caption: Asexual blood stage of P. falciparum and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying antimalarial compounds.
Caption: Workflow for a high-throughput phenotypic screen for antimalarial compounds.
References
- 1. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria | Medicines for Malaria Venture [mmv.org]
- 2. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenotypic Screens in Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iddo.org [iddo.org]
- 10. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Resistance to IWY357 in Plasmodium falciparum
Disclaimer: IWY357 is a novel antimalarial compound currently in early stages of development. As of the latest available information, no resistant mutants have been identified.[1] The following protocols are therefore not based on established resistance to this compound but are generalized, standard methodologies for inducing and characterizing drug resistance in Plasmodium falciparumin vitro. These methods can be adapted for new compounds like this compound to investigate potential resistance mechanisms proactively.
Introduction
The emergence of drug resistance is a significant threat to the efficacy of antimalarial therapies.[2][3][4] Understanding the potential for resistance to new chemical entities is a critical step in the drug development pipeline. This compound is a novel, long-acting synthetic organic compound that inhibits the blood stage of malignant malaria parasites (Plasmodium falciparum) and is currently in preclinical or Phase 1 development.[5][6][7][8][9] Reports suggest it has a novel mode of action with no cross-resistance to existing drugs.[1][7]
These application notes provide detailed protocols for researchers to select for and characterize this compound-resistant P. falciparum parasites in a laboratory setting. The primary objectives of these studies are to determine the frequency at which resistance arises and to identify the genetic basis of the resistance phenotype.
General Mechanisms of Antimalarial Resistance: Parasites have evolved various strategies to evade the action of drugs. Key mechanisms include:
-
Target Modification: Mutations in the gene encoding the drug's target protein can reduce binding affinity.[3][4]
-
Increased Drug Efflux: Upregulation or mutation of transporter proteins, such as P-glycoprotein homologs (e.g., PfMDR1), can pump the drug out of the parasite cell.[3][10][11]
-
Altered Drug Metabolism: Parasites may enhance the metabolic detoxification of a drug.[3]
-
Reduced Drug Uptake: Modifications in membrane transporters can limit the entry of the drug into the parasite.[3]
-
Bypassing Metabolic Pathways: Parasites may develop alternative metabolic routes to circumvent the drug's inhibitory action.[3]
Key Experiments and Methodologies
Determination of Initial Susceptibility (IC50)
Before initiating resistance selection, the baseline sensitivity of the parent P. falciparum strain to this compound must be accurately determined. The 50% inhibitory concentration (IC50) is a standard measure of drug susceptibility.
Protocol: Standard SYBR Green I-Based IC50 Assay
-
Parasite Culture: Maintain asynchronous or tightly synchronized ring-stage P. falciparum cultures (e.g., 3D7, Dd2 strains) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 100x the expected IC50 down to 0.1x).
-
Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted this compound to achieve the final desired concentrations. Include drug-free wells (negative control) and uninfected erythrocyte wells (background control).
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Selection of Resistant Parasites
Inducing resistance involves exposing a large population of parasites to a specific drug concentration over a prolonged period. Two common strategies are continuous pressure and intermittent or escalating pressure.
Protocol 1: Continuous Drug Pressure This method involves maintaining a constant drug concentration, typically 2-3 times the IC50 of the sensitive parent strain.
-
Initiation: Start with a high-density culture of P. falciparum (e.g., 10^8 to 10^9 parasites) in a 25 cm² culture flask.
-
Drug Application: Add this compound to the culture medium at a constant concentration (e.g., 2x IC50).
-
Monitoring: Monitor parasitemia daily via Giemsa-stained thin blood smears. Initially, parasitemia will drop significantly, often below the level of detection.[12]
-
Culture Maintenance: Change the medium and add fresh, drug-containing medium every 24-48 hours. Add fresh erythrocytes as needed to maintain a low hematocrit and prevent parasite clearance due to erythrocyte lysis.
-
Recrudescence: Continue the culture for several weeks or months until parasites reappear and exhibit sustained growth in the presence of the drug. This indicates the selection of a potentially resistant population.
-
Expansion and Cloning: Once the resistant population is stable, expand the culture and clone the parasites by limiting dilution to obtain a genetically homogenous resistant line for further characterization.
Protocol 2: Intermittent/Escalating Drug Pressure This method can sometimes be faster and involves applying drug pressure intermittently or in gradually increasing concentrations.
-
Initiation: Start cultures as described above.
-
Drug Cycling: Apply a high concentration of this compound (e.g., 5-10x IC50) for a short period (48-72 hours).
-
Recovery Phase: Remove the drug and allow the surviving parasite population to recover and grow back to a suitable parasitemia (e.g., >0.5%).
-
Re-application: Re-apply the same or a slightly higher concentration of this compound.
-
Iteration: Repeat the drug-on/drug-off cycles. Gradually increase the drug concentration in subsequent cycles as parasites begin to tolerate it.
-
Stabilization: Once parasites can consistently grow in a high concentration of this compound (e.g., >10x the original IC50), maintain them under continuous pressure to stabilize the resistant phenotype.
-
Cloning: Clone the stabilized resistant population as described previously.
Phenotypic Characterization of Resistant Lines
Once a resistant line is established and cloned, its level of resistance must be quantified.
-
IC50 Shift Analysis: Perform the SYBR Green I IC50 assay (Protocol 2.1) on both the parent (sensitive) strain and the newly selected resistant clone in parallel. Calculate the Resistance Index (RI) as follows:
-
RI = IC50 (Resistant Clone) / IC50 (Parent Strain)
-
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant clone in the absence of this compound for an extended period (e.g., 30-60 days) and then re-determine the IC50. A significant decrease in the IC50 suggests the resistance mechanism may impart a fitness cost to the parasite.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison. The following tables provide templates with hypothetical data for inducing resistance to this compound.
Table 1: Baseline Susceptibility of Parent P. falciparum Strain
| Parameter | Value |
|---|---|
| Parasite Strain | 3D7 |
| Compound | This compound |
| IC50 (nM) ± SD | 1.5 ± 0.3 |
| Assay Method | SYBR Green I (72 hr) |
Table 2: Summary of In Vitro Resistance Selection Experiment
| Parameter | Value |
|---|---|
| Selection Method | Continuous Pressure |
| Starting Inoculum (parasites) | 5 x 10^8 |
| This compound Selection Conc. (nM) | 3.0 (2x IC50) |
| Time to Recrudescence (days) | 85 |
| Resulting Line | 3D7-IWY357-R1 |
Table 3: Phenotypic Characterization of Selected Resistant Line
| Parasite Line | IC50 (nM) ± SD | Resistance Index (RI) | Stability (IC50 after 60 days drug-free) |
|---|---|---|---|
| 3D7 (Parent) | 1.5 ± 0.3 | 1.0 | N/A |
| 3D7-IWY357-R1 | 48.5 ± 5.2 | 32.3 | 45.1 nM |
Genotypic Characterization (Post-Selection)
Identifying the genetic mutations responsible for resistance is crucial.
Protocol: Whole-Genome Sequencing (WGS)
-
DNA Extraction: Extract high-quality genomic DNA from the parent strain and the resistant clone.
-
Library Preparation & Sequencing: Prepare sequencing libraries and perform deep sequencing using a platform like Illumina.[13]
-
Bioinformatic Analysis: Align the sequencing reads from the resistant clone to the reference genome of the parent strain. Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
-
Candidate Gene Identification: Focus on non-synonymous mutations in genes that are plausible resistance candidates (e.g., transporters, potential drug targets, metabolic enzymes). Known resistance genes like pfcrt, pfmdr1, k13, dhfr, and cytochrome b should be examined.[11][13]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro selection and characterization of drug-resistant parasites.
Hypothetical Resistance Mechanism Pathway
Caption: Hypothetical resistance mechanism via target protein modification.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Drug resistance in parasites: A review of mechanisms, drivers, and mitigation strategies [mid.journals.ekb.eg]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. drughunter.com [drughunter.com]
- 8. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 9. This compound | Parasite | 3052672-51-9 | Invivochem [invivochem.com]
- 10. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
IWY357: A Novel Pyrazine-2-Carboxamide Derivative as a Potent Tool for Malaria Research and Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
IWY357 is a novel, potent, and fast-acting antimalarial compound developed by Novartis, belonging to the pyrazine-2-carboxamide chemical class.[1][2] Currently in Phase 1 clinical development, this compound has demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite.[1][3] A key attribute of this compound for malaria research is its novel, and as yet uncharacterized, mechanism of action. This, combined with a lack of cross-resistance to existing antimalarial drugs and a high barrier to the development of resistance, makes this compound an invaluable tool for exploring new therapeutic strategies against malaria.[3][4]
Mechanism of Action
The precise molecular target and signaling pathway of this compound within the Plasmodium falciparum parasite remain unknown.[3] Its classification as a pyrazine-2-carboxamide derivative suggests a potential for unique interactions with parasite biology. The lack of cross-resistance to common antimalarials indicates that its mechanism is distinct from those of established drug classes such as quinolones and artemisinin (B1665778) derivatives. Researchers can utilize this compound as a chemical probe to investigate novel and essential parasite pathways, potentially leading to the identification of new drug targets.
Applications in Malaria Research
-
Mechanism of Action Studies: this compound can be employed in target identification studies, such as chemical proteomics or genetic screens, to elucidate its molecular target and signaling pathway.
-
Drug Resistance Studies: As a compound with no known cross-resistance, this compound is a critical tool for studying and overcoming existing drug resistance mechanisms in P. falciparum.
-
Lead Compound for Drug Discovery: The pyrazine-2-carboxamide scaffold of this compound serves as a promising starting point for the design and synthesis of new antimalarial agents with improved properties.
-
Validation of Novel Drug Targets: Once the target of this compound is identified, the compound can be used to validate the druggability of this target for antimalarial therapy.
Quantitative Data Summary
While specific quantitative data for this compound from the primary literature is not yet widely available, its progression to Phase 1 clinical trials indicates potent antiplasmodial activity and a favorable selectivity profile.[1] The following tables are based on the types of data typically generated for a promising antimalarial tool compound and will be updated as specific information on this compound becomes publicly available.
Table 1: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | IC50 (nM) | Notes |
| Drug-Sensitive (e.g., 3D7) | Data Not Available | Expected to be in the low nanomolar range based on preclinical development. |
| Chloroquine-Resistant (e.g., K1) | Data Not Available | No cross-resistance reported, suggesting potent activity.[3] |
| Artemisinin-Resistant (e.g., K13 mutant) | Data Not Available | Expected to be active against artemisinin-resistant strains. |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / IC50) |
| Human Cell Line (e.g., HEK293T, HepG2) | Data Not Available | A high selectivity index is expected for a clinical candidate. |
Table 3: In Vitro Metabolic Stability of this compound
| Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data Not Available | Low to moderate clearance would be favorable for a long half-life in vivo.[3] |
| Mouse/Rat Liver Microsomes | Data Not Available | Important for interpreting in vivo efficacy studies in rodent models. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on established methodologies in malaria research.
Protocol 1: In Vitro Antiplasmodial Activity Assay (P. falciparum Growth Inhibition using SYBR Green I)
This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum culture (synchronized to the ring stage at 0.5% parasitemia and 2% hematocrit)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Typically, a 2-fold dilution series is prepared, starting from a high concentration (e.g., 1 µM). Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Add 100 µL of the synchronized P. falciparum culture to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293T or HepG2) to determine the 50% cytotoxic concentration (CC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium and add it to the cells. Include vehicle-treated (DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay evaluates the metabolic stability of this compound in liver microsomes to predict its hepatic clearance.
Materials:
-
This compound stock solution
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of this compound, liver microsomes, and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Visualizations
Caption: Experimental workflow for the research and development of this compound.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Medicines for Malaria Venture [mmv.org]
- 4. drughunter.com [drughunter.com]
Troubleshooting & Optimization
IWY357 Technical Support Center: Investigating Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the novel antimalarial candidate, IWY357, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel, small-molecule antimalarial drug candidate developed by Novartis currently in early clinical development.[1][2] It is potent against the asexual blood stages of Plasmodium falciparum, demonstrating rapid parasite killing in vitro and in vivo.[2] Critically, its specific molecular target and mechanism of action (MoA) are currently unknown, which necessitates careful evaluation of its cellular effects.[2][3]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for several reasons. For therapeutic candidates like this compound, where the primary target is in the parasite, any interaction with human host proteins is by definition an "off-target" effect.[4] These interactions can lead to host cell cytotoxicity, confounding experimental results and indicating potential safety liabilities in future clinical applications.[5][6] Early identification of off-target activities helps to build a comprehensive safety profile and interpret cellular assay data accurately.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: Minimizing off-target effects is key to generating reliable data.[6] Best practices include:
-
Use the Lowest Effective Concentration: Determine the EC50 for P. falciparum growth inhibition and use concentrations at or near this value for cellular mechanism studies.
-
Perform Dose-Response Analyses: Always characterize the effects of this compound across a wide range of concentrations on both the parasite and relevant host cell lines.
-
Establish a Therapeutic Window: Directly compare the potency against the parasite with cytotoxicity in mammalian cells to calculate a selectivity index.
-
Include Counter-Screening Assays: Test this compound in assays for common off-target liabilities, such as a broad panel of human kinases or hERG channel activity.[6]
Q4: What are the recommended initial assays to profile the off-target activity of this compound?
A4: A standard initial assessment should include:
-
Host Cell Cytotoxicity Assays: Use common, metabolically active cell lines (e.g., HepG2, HEK293) to determine the 50% cytotoxic concentration (CC50). Assays like MTT or Neutral Red are standard.[7]
-
Kinase Selectivity Profiling: As many small molecules unintentionally inhibit kinases, screening this compound against a panel of human kinases can identify specific off-target interactions.[5][8]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique can confirm target engagement inside intact cells and may reveal unintended protein binding partners by observing which proteins are thermally stabilized by the compound.[9][10]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Host Cell Lines
Question: I am observing significant cell death in my uninfected host cell line (e.g., HepG2) at concentrations of this compound intended to be effective against the parasite. What are the possible causes and solutions?
Answer:
Possible Causes:
-
Concentration Too High: The concentration used may be well above the EC50 for parasite killing and within the cytotoxic range for the host cells.
-
Off-Target Kinase Inhibition: this compound might be inhibiting a human kinase essential for cell survival or proliferation.[5]
-
General Cellular Toxicity: The compound may be interfering with other fundamental cellular processes, such as mitochondrial function.
-
Solvent Toxicity: If using a high concentration of a DMSO stock, the final DMSO concentration in the culture may be toxic.
-
Contamination: The cell culture or drug stock could be contaminated.
Recommended Solutions:
-
Validate the Therapeutic Window: Perform a dose-response curve for both P. falciparum and your host cell line in parallel to determine the EC50 (parasite) and CC50 (host cell). Calculate the Selectivity Index (SI = CC50 / EC50). A high SI indicates good selectivity.
-
Lower the Concentration: Adjust your experimental concentration to be as close to the parasite EC50 as possible.
-
Perform a Kinase Screen: Screen this compound against a panel of human kinases to identify potential off-target interactions that could explain the cytotoxicity.[6]
-
Control for Solvent: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and below toxic levels (typically <0.5%).
-
Check for Contamination: Routinely test cell cultures for mycoplasma and other contaminants.
Issue 2: Inconsistent Results or Unexpected Phenotypes
Question: My experimental results with this compound are inconsistent, or I'm observing a cellular phenotype that is not easily explained by parasite death alone. How do I troubleshoot this?
Answer:
Possible Causes:
-
Off-Target Pathway Modulation: this compound could be modulating a signaling pathway in the host cell that indirectly affects the parasite or the assay readout.
-
Assay Interference: The compound may be directly interfering with the assay components (e.g., fluorescence, luminescence).
-
Drug Stability: The compound may be unstable in your culture medium, leading to variable effective concentrations over time.
-
Complex Biological Response: The observed phenotype may be a result of a combination of on-target and off-target effects.
Recommended Solutions:
-
Use an Orthogonal Assay: Validate your findings using a different experimental method that relies on an alternative detection principle.
-
Profile Target Engagement with CETSA: Use a Cellular Thermal Shift Assay to confirm that this compound is engaging a target within the cell at the concentrations used. This can help distinguish direct binding events from indirect downstream effects.[11][12]
-
Test for Assay Interference: Run controls with this compound in a cell-free version of your assay to check for direct inhibition or enhancement of the signal.
-
Simplify the System: If possible, move to a simpler system (e.g., a biochemical assay with a purified protein, if a target becomes known) to isolate the direct effects of the compound.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the process of evaluating the selectivity of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Interpretation |
| On-Target Activity | P. falciparum (3D7 Strain) | EC50 | 8 nM | Potent antimalarial activity. |
| Off-Target Cytotoxicity | HepG2 (Human Liver) | CC50 | 12 µM | Cytotoxicity observed at micromolar concentrations. |
| Off-Target Cytotoxicity | HEK293 (Human Kidney) | CC50 | 25 µM | Moderate cytotoxicity. |
| Selectivity Index | HepG2 vs. P. falciparum | SI | 1500 | High selectivity for the parasite over liver cells. |
| Kinase Profiling | Human Kinase Panel (400 kinases) | % Inhibition @ 1 µM | <10% for 398 kinases | Generally clean kinase profile. |
| Kinase Profiling | Human Kinase (e.g., SRC) | IC50 | 2.1 µM | Identifiable off-target kinase interaction at high concentration. |
| hERG Inhibition | hERG Channel Assay | IC50 | >30 µM | Low risk of cardiac toxicity. |
Experimental Protocols
Protocol 1: Host Cell Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard cytotoxicity screening methods.[7]
-
Cell Seeding: Plate a human cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from ~100 µM down to low nanomolar levels. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and calculate the CC50 value using non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA using Western blotting for detection.[9][10]
-
Cell Culture and Treatment: Grow cells (e.g., HEK293) to ~80% confluency. Treat the cells with either this compound at the desired concentration or vehicle control for 1 hour at 37°C.
-
Heating Step: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Measure the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary antibody against a suspected off-target protein (identified from a kinase screen, for example) or a known housekeeping protein as a control.
-
Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the treated and untreated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore direct binding of the compound to the protein.
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Decision tree for troubleshooting high cytotoxicity.
Caption: Hypothetical on-target vs. off-target pathway engagement.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. This compound | Medicines for Malaria Venture [mmv.org]
- 3. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Back to the Future: Lessons Learned in Modern Target-based and Whole-Cell Lead Optimization of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IWY357 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel antimalarial candidate, IWY357, in animal models. The focus of this guide is to address potential challenges related to achieving and assessing adequate bioavailability during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its current development stage?
A1: this compound is a preclinical antimalarial drug candidate developed by Novartis.[1][2] It is a small molecule compound with a novel and unknown mechanism of action.[1] Key characteristics of this compound include its rapid parasite-killing ability observed in both in vitro and in vivo studies, lack of cross-resistance with existing antimalarials, and no identified resistant mutants.[1] It is predicted to have a low dose (<100 mg) and a long half-life in humans.[1] this compound has completed Good Laboratory Practice (GLP) toxicology studies and is anticipated to enter Phase 1 clinical trials.[1][2]
Q2: What are the target pharmacokinetic properties for a preclinical antimalarial candidate like this compound?
A2: For a preclinical antimalarial drug candidate, the desired pharmacokinetic profile typically includes good oral bioavailability to enable ease of administration. As a general guideline for progression from early lead to preclinical candidate, an oral bioavailability of over 20% in rodent models (mice and rats) and over 30% in non-rodent species (like dogs) is often targeted.[3]
Q3: Which animal models are commonly used for pharmacokinetic studies of antimalarial drugs?
A3: A variety of rodent models are standard in antimalarial drug discovery for pharmacokinetic assessments.[4] Commonly used mouse strains include CD1, NMRI, and C57BL/6.[4] Sprague Dawley rats are also frequently employed for these studies.[5] The choice of model can depend on the specific research question, such as general pharmacokinetic profiling, efficacy testing against specific Plasmodium species, or investigation of specific aspects of malaria pathogenesis.[4][6]
Q4: What are some initial steps to consider if poor bioavailability of this compound is observed in an animal model?
A4: If you encounter low oral bioavailability with this compound, a systematic approach to troubleshooting is recommended. Key areas to investigate include the physicochemical properties of the compound, the formulation used for administration, and the experimental procedures. It is also important to consider potential species-specific differences in metabolism and absorption.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability of this compound
Researchers may encounter lower-than-expected or inconsistent plasma concentrations of this compound following oral administration to animal models. This can compromise the interpretation of efficacy and toxicology studies. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize the solubility of the this compound drug substance at different pH values relevant to the gastrointestinal tract. 2. Consider formulation strategies to enhance solubility, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[7] 3. Explore advanced formulation approaches like amorphous solid dispersions or lipid-based formulations. |
| Inadequate Formulation | 1. Ensure the formulation is homogenous and the dose administered is accurate. 2. For suspensions, verify particle size and stability to prevent settling. 3. Evaluate the compatibility of this compound with the chosen vehicle. |
| High First-Pass Metabolism | 1. Conduct in vitro metabolism studies using liver microsomes from the relevant animal species (e.g., mouse, rat) to assess the metabolic stability of this compound. 2. If high metabolism is observed, consider co-administration with a metabolic inhibitor in exploratory studies to confirm the impact on bioavailability. 3. Analyze plasma samples for the presence of major metabolites. |
| Gastrointestinal Instability | 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If degradation is observed, enteric-coated formulations could be explored to protect the compound from the acidic environment of the stomach.[7] |
| Experimental Technique | 1. Review the oral gavage technique to ensure proper administration and minimize stress to the animals. 2. Confirm the accuracy of dosing volumes and concentrations. 3. Ensure appropriate fasting and feeding protocols are in place, as food can significantly impact drug absorption. |
Issue 2: Discrepancy in Bioavailability Between Animal Species
It is not uncommon to observe differences in the pharmacokinetic profile of a compound across different animal species. Understanding these differences is crucial for predicting human pharmacokinetics.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Metabolism | 1. Compare the in vitro metabolic profiles of this compound using liver microsomes from different species (e.g., mouse, rat, dog, human). 2. Identify any species-specific metabolites that may be formed. |
| Differences in GI Physiology | 1. Consider known differences in gastrointestinal pH, transit time, and enzyme activity between the species being studied. |
| Transporter-Mediated Efflux | 1. Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) that are differentially expressed in the gastrointestinal tract of different species. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study of this compound in Rats
This protocol outlines a standard approach for determining the oral bioavailability of this compound in Sprague Dawley rats.
-
Animal Model: Male Sprague Dawley rats with cannulated jugular veins for serial blood sampling.[5]
-
Formulation:
-
Dosing:
-
Administer the IV formulation as a single bolus dose (e.g., 1-2 mg/kg).
-
Administer the PO formulation by oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Determine the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Enhanced bioavailability and efficacy in antimalarial treatment through QbD approach enteric encased inclusion delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IWY357 Delivery in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antimalarial compound IWY357. As this compound is a preclinical candidate, some of the data presented, particularly regarding its specific signaling pathway and quantitative physicochemical properties, are illustrative and based on general knowledge of small molecule antimalarials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical small molecule antimalarial compound developed by Novartis in partnership with the Medicines for Malaria Venture (MMV).[1][2] It is designed to treat uncomplicated malaria by targeting the asexual blood stages of Plasmodium falciparum.[1] A key characteristic of this compound is its novel and currently unknown mechanism of action, which makes it a promising candidate against drug-resistant malaria strains.[1] It exhibits fast-killing activity both in vitro and in vivo and has shown a low propensity for developing resistance.[1]
Q2: What are the main advantages of using this compound in my research?
A2: this compound offers several key advantages for antimalarial research:
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Novel Mechanism of Action: Its unknown mechanism provides an opportunity to study new biological pathways in Plasmodium falciparum and to circumvent existing drug resistance mechanisms.
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Low Resistance Profile: No resistant mutants have been identified, suggesting it may have a durable efficacy.[1]
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No Cross-Resistance: this compound does not show cross-resistance with current antimalarial drugs.[1]
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Potent Activity: It is a fast-killing compound, indicating rapid parasite clearance.[1]
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Favorable Predicted Pharmacokinetics: It has a low predicted human dose (<100 mg) and a long predicted half-life, which are desirable properties for a therapeutic candidate.[1]
Q3: What is the current developmental stage of this compound?
A3: As of late 2025, this compound is in the preclinical development stage. Good Laboratory Practice (GLP) toxicology studies have been completed, and the next anticipated milestone is the initiation of a first-in-human Phase 1 clinical study.[1][2]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Media
Q: I am observing precipitation of this compound when preparing my stock solutions or adding it to my aqueous culture medium. How can I improve its solubility?
A: Poor aqueous solubility is a common challenge with small molecule drugs. Here are several strategies to address this issue:
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Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Based on predicted physicochemical properties, Dimethyl Sulfoxide (DMSO) is a suitable choice for initial solubilization.
-
Formulation with Excipients: For in vitro assays, using excipients can enhance solubility. Consider the following options:
-
Co-solvents: A mixture of solvents, such as DMSO and ethanol, might improve solubility.
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the compound.
-
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer accordingly, ensuring it remains within a physiologically acceptable range for your cells.
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Use of Commercially Available Formulation Kits: Several kits are available that provide a range of excipients to test for optimal solubilization.
Illustrative Solubility Data for this compound
| Solvent/Vehicle | Estimated Solubility (µg/mL) | Notes |
| Water (pH 7.4) | < 1 | Poorly soluble in aqueous solutions. |
| DMSO | > 50,000 | Recommended for primary stock solutions. |
| Ethanol | ~5,000 | Can be used as a co-solvent. |
| 10% DMSO in PBS | ~100 | Suitable for making intermediate dilutions. |
| 0.5% Tween® 80 in PBS | ~250 | Surfactant-based formulation can improve aqueous solubility. |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Issue 2: Inconsistent Results in In Vitro Potency Assays
Q: I am getting variable IC50 values for this compound in my P. falciparum growth inhibition assays. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to compound handling and the assay itself.
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Compound Stability: this compound, like many small molecules, may be unstable in culture medium over the course of a multi-day assay. It is crucial to assess its stability under your specific experimental conditions (temperature, pH, media components).
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Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of microplates, reducing the effective concentration in the medium. Using low-adhesion plates or including a low concentration of a non-ionic surfactant can mitigate this.
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Cell Density and Health: Ensure that your parasite cultures are healthy, highly synchronized, and within the recommended parasitemia range for the assay.
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Assay Readout: The choice of readout (e.g., SYBR Green I, pLDH assay, or [3H]-hypoxanthine incorporation) can influence the results. Ensure your chosen method is validated and performed consistently.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Primary Stock Solution (10 mM in DMSO):
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Based on the molecular weight of this compound (449.44 g/mol ), weigh out 4.5 mg of the compound.[4]
-
Dissolve in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Intermediate Stock Solution (1 mM in 10% DMSO/Culture Medium):
-
Thaw an aliquot of the 10 mM primary stock solution.
-
Dilute 1:10 in complete culture medium (e.g., RPMI 1640 with required supplements). For example, add 10 µL of 10 mM stock to 90 µL of medium.
-
This intermediate stock should be prepared fresh before each experiment.
-
-
Working Solutions (Serial Dilutions):
-
Perform serial dilutions from the intermediate stock solution in complete culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in your assay wells is below a level that affects parasite viability (typically ≤ 0.5%).
-
Protocol 2: In Vitro Antimalarial Susceptibility Testing (P. falciparum Growth Inhibition Assay)
This protocol is adapted from standard SYBR Green I-based fluorescence assays.[3]
-
Parasite Culture:
-
Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
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Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[5]
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of your serially diluted this compound working solutions to the respective wells. Include a drug-free control (medium with the same final DMSO concentration) and a positive control (e.g., chloroquine).
-
Also include a negative control of uninfected erythrocytes.
-
-
Addition of Parasites:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of this parasite suspension to each well (except the negative control wells).
-
-
Incubation:
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from the uninfected erythrocyte wells.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound
As the mechanism of action for this compound is unknown, the following diagram illustrates a hypothetical pathway where this compound inhibits a novel parasite-specific kinase essential for parasite growth and proliferation.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for this compound In Vitro Testing
This diagram outlines the general workflow for testing the efficacy of this compound against P. falciparum in a laboratory setting.
Caption: Experimental workflow for this compound in vitro testing.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical approach to troubleshooting solubility problems with this compound.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. iddo.org [iddo.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Refining IWY357 treatment protocols for resistant strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IWY357, a novel tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). The information is designed to assist in refining treatment protocols, particularly for resistant strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets and inhibits the ATP-binding site of the EGFR kinase domain. It is effective against both wild-type EGFR and common activating mutations (e.g., exon 19 deletions, L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to third-generation EGFR inhibitors like this compound can occur through several mechanisms:
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On-target resistance: The most common on-target resistance mechanism is the emergence of a C797S mutation in the EGFR kinase domain.[2] This mutation alters the covalent binding site of this compound, reducing its inhibitory activity.
-
Off-target resistance (Bypass Pathways): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.[1][2] Common bypass pathways include:
-
Histologic Transformation: In some cases, the cancer cells may undergo a phenotypic transformation, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[3]
Q3: How can I confirm if my resistant cell line has a C797S mutation?
A3: The presence of a C797S mutation can be confirmed by sequencing the EGFR gene in your resistant cell line. You can use techniques such as Sanger sequencing or next-generation sequencing (NGS) of the specific EGFR exons.
Q4: What is a recommended starting concentration for this compound in cell viability assays?
A4: The optimal starting concentration can vary depending on the cell line. For initial experiments, we recommend a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range. This will help determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guides
Poor Cell Viability or Inconsistent Assay Results
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in MTT/MTS assay | Uneven cell seeding, edge effects in the microplate, or contamination. | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Regularly check for mycoplasma contamination.[4] |
| Low signal or unexpected results in sensitive cell lines | Cell stress due to handling, inappropriate serum concentration, or high solvent concentration. | Handle cells gently during passaging and seeding. Optimize serum concentration for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Cells detaching from the plate during the assay | Over-confluency, toxicity of the compound or solvent, or issues with plate coating. | Seed cells at an appropriate density to avoid over-confluency during the experiment. Use pre-coated plates if working with weakly adherent cells. |
Western Blotting Issues for Signaling Pathway Analysis
| Issue | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Loss of phosphorylation during sample preparation, low protein abundance, or incorrect antibody dilution. | Always work on ice and use pre-chilled buffers.[5] Add phosphatase inhibitors to your lysis buffer.[5][6] Optimize antibody dilutions and consider using a more sensitive ECL substrate.[5] |
| High background on the western blot membrane | Inadequate blocking, antibody cross-reactivity, or high antibody concentration. | Optimize blocking conditions; for phospho-proteins, BSA is often preferred over milk.[5][7] Ensure thorough washing steps. Titrate primary and secondary antibody concentrations. |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). After transfer, you can use a total protein stain (e.g., Ponceau S) to visually inspect for even loading. Normalize your target protein signal to a loading control like β-actin or GAPDH. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| PC-9 | Exon 19 Del | 15 |
| H1975 | L858R, T790M | 25 |
| PC-9/IWY-R1 | Exon 19 Del, C797S | 1,200 |
| H1975/IWY-R2 | L858R, T790M, MET Amp | 950 |
Table 2: Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Parental)
| Gene | Function | PC-9/IWY-R1 | H1975/IWY-R2 |
| MET | Receptor Tyrosine Kinase | 1.2 | 15.7 |
| HER2 | Receptor Tyrosine Kinase | 1.5 | 2.1 |
| AXL | Receptor Tyrosine Kinase | 2.0 | 3.5 |
| MDR1 | Drug Efflux Pump | 3.1 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-EGFR
-
Sample Preparation: Grow cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[6] Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate.[6]
Protocol 3: Quantitative RT-PCR (qPCR) for MET Expression
-
RNA Extraction: Extract total RNA from cell pellets using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green master mix, cDNA template, and primers specific for the MET gene and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11]
-
Data Analysis: Calculate the relative expression of the MET gene using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for characterizing this compound resistance.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. elearning.unite.it [elearning.unite.it]
Technical Support Center: IWY357 Experimental Controls and Best Practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the experimental antimalarial compound IWY357. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel, fast-killing experimental antimalarial compound developed by Novartis with a long predicted half-life.[1] It is currently in preclinical or Phase 1 development and targets the asexual blood stages of Plasmodium falciparum.[1][2] A key feature of this compound is its novel and currently unknown mechanism of action, which shows no cross-resistance with existing antimalarial drugs.[1][3] It also has a low propensity for selecting for resistant mutants.[1][4]
Q2: Which P. falciparum strains should I use for initial susceptibility testing?
A2: For initial in vitro susceptibility testing, it is recommended to use a panel of well-characterized laboratory-adapted strains with varying drug resistance profiles. A common approach is to include a drug-sensitive strain (e.g., 3D7, D6) and at least one multidrug-resistant strain (e.g., W2, Dd2, K1).[5] This allows for the assessment of potential cross-resistance and the spectrum of activity.
Q3: What is the recommended starting parasitemia and hematocrit for in vitro assays?
A3: For a standard 72-hour SYBR Green I-based assay, it is advisable to start with a synchronized ring-stage culture at 0.5% parasitemia and 2% hematocrit.[6] These conditions generally ensure logarithmic parasite growth during the assay period without nutrient limitation or excessive red blood cell lysis, which could affect the results.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: For in vitro assays, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells should be kept low (typically ≤0.5%) to avoid solvent toxicity to the parasites. For in vivo studies in mice, the formulation will depend on the route of administration. A common vehicle for oral (p.o.) or subcutaneous (s.c.) administration is a suspension in 7% Tween 80 and 3% ethanol (B145695) in distilled water.[5]
Q5: What are the standard positive controls for in vitro and in vivo antimalarial assays?
A5: For in vitro assays, standard antimalarials such as chloroquine (B1663885), artemisinin, and atovaquone (B601224) should be used as positive controls to validate the assay performance. For in vivo efficacy studies, such as the 4-day suppressive test in mice, chloroquine is a commonly used reference drug.[5]
Troubleshooting Guides
In Vitro Drug Susceptibility Assays (SYBR Green I Method)
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the parasite culture to the ring stage using methods like sorbitol treatment. Inconsistent parasite stages will lead to variable drug susceptibility.[6] |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit (e.g., 2%) in all wells of the assay plate. Variations can impact parasite growth and drug availability.[6] |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Reagent Variability | Use the same batch of media, Albumax/serum, and other reagents for a set of comparative experiments to minimize batch-to-batch variation.[5] |
| High Background Fluorescence | Ensure that the lysis buffer containing SYBR Green I is properly stored in the dark and that the final incubation step before reading the plate is also performed in the dark to prevent photobleaching. Contamination with bacteria or other microbes can also lead to high background; ensure aseptic technique. |
Problem 2: No Parasite Growth in Control Wells
| Potential Cause | Recommended Solution |
| Poor Parasite Viability | Ensure the parasite culture is healthy and in the logarithmic growth phase before initiating the assay. Cultures should be maintained at an optimal parasitemia of 0.5-4%.[5] |
| Suboptimal Culture Conditions | Verify the gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂), temperature (37°C), and humidity of the incubator.[6] |
| Poor Quality of Reagents | Test new batches of RPMI 1640, serum or Albumax, and other media components for their ability to support robust parasite growth before use in critical assays. |
| Contamination | Check the culture for any signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh, sterile reagents. |
Hypothetical Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results for this compound may differ.
Table 1: Hypothetical In Vitro Activity of this compound against P. falciparum Strains
| Strain | Resistance Phenotype | This compound IC50 (nM) | Chloroquine IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | Drug-Sensitive | 1.5 ± 0.3 | 20 ± 4 | 2.1 ± 0.5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 1.8 ± 0.4 | 350 ± 50 | 2.5 ± 0.6 |
| K1 | Multidrug-Resistant | 2.1 ± 0.5 | 450 ± 60 | 3.0 ± 0.7 |
Table 2: Hypothetical In Vivo Efficacy of this compound in the P. berghei Mouse Model (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg/day, p.o.) | Day 4 Parasitemia (%) | % Inhibition |
| Vehicle Control | 0 | 15.2 ± 2.5 | 0 |
| This compound | 10 | 1.1 ± 0.4 | 92.8 |
| This compound | 3 | 4.9 ± 1.1 | 67.8 |
| This compound | 1 | 10.5 ± 1.8 | 30.9 |
| Chloroquine | 5 | 0.5 ± 0.2 | 96.7 |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay using SYBR Green I
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.[7][8][9]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a controlled gas environment.
-
Synchronization: Synchronize cultures to the ring stage by two consecutive treatments with 5% D-sorbitol.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells for positive control (parasite growth) and wells with uninfected red blood cells for background control.
-
Assay Initiation: Add the synchronized parasite culture (0.5% starting parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo efficacy of an antimalarial compound in a murine model.[5][10]
-
Animal Model: Use Swiss albino or ICR mice (18-22g).
-
Parasite Inoculation: On Day 0, infect mice intravenously or intraperitoneally with 1 x 10⁷ Plasmodium berghei-infected red blood cells.
-
Group Allocation: Randomly divide the infected mice into experimental groups (n=5 per group): vehicle control, positive control (e.g., Chloroquine), and various dose groups for this compound.
-
Drug Administration: Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.). Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Fix the smears with methanol (B129727) and stain with Giemsa. Determine the percentage of parasitemia by counting the number of infected red blood cells per 1000 total red blood cells under a microscope.
-
Efficacy Calculation: Calculate the percent inhibition of parasite growth for each group compared to the vehicle control group. ED50 and ED90 values can be determined from dose-response data.
Visualizations
Caption: Standard workflow for in vitro antimalarial susceptibility testing.
Caption: Timeline for the in vivo 4-day suppressive test in a mouse model.
References
- 1. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. mmv.org [mmv.org]
- 6. benchchem.com [benchchem.com]
- 7. iddo.org [iddo.org]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
IWY357: A Promising Antimalarial Candidate with No Observed Cross-Resistance
For Immediate Release
Geneva, Switzerland – December 3, 2025 – In the global fight against malaria, the emergence of drug-resistant parasites poses a significant threat to the efficacy of current treatments. IWY357, a novel antimalarial compound in preclinical development by Novartis, has demonstrated a promising profile of activity with no evidence of cross-resistance to existing antimalarial drugs.[1][2][3] This characteristic positions this compound as a potentially critical tool for future malaria control and elimination strategies.
Developed in partnership with the Medicines for Malaria Venture (MMV), this compound is distinguished by its novel and currently unknown mechanism of action.[1][3] This novelty is a key factor in its ability to overcome the resistance mechanisms that have rendered many current therapies less effective.
Comparative Analysis of Resistance Profiles
The development of new antimalarials must address the challenge of widespread resistance to drugs such as chloroquine (B1663885) and the emerging resistance to artemisinin-based combination therapies (ACTs), the current standard of care. Preclinical assessments indicate that this compound is active against a range of Plasmodium falciparum strains, including those resistant to current drugs.[2][3] Furthermore, in laboratory studies, no resistant mutants to this compound have been identified.[1]
While specific quantitative data from head-to-head comparisons with resistant parasite lines are not yet publicly available due to the early stage of development, the qualitative statement of "no cross-resistance" from the developing partners is a strong indicator of its potential.[1][2]
| Feature | This compound | Artemisinin Derivatives | Chloroquine |
| Mechanism of Action | Novel and Unknown[1] | Activation by heme, leading to oxidative stress | Inhibition of hemozoin formation |
| Known Resistance | No resistant mutants identified[1] | Mutations in the Kelch13 gene | Mutations in the PfCRT gene |
| Cross-Resistance Profile | No cross-resistance observed[1][2] | N/A | Widespread |
| Development Stage | Preclinical; GLP toxicology complete[1] | In clinical use | In clinical use |
Caption: A summary comparison of this compound with existing antimalarials.
Understanding Cross-Resistance in Antimalarials
Cross-resistance occurs when a parasite strain that has developed resistance to one drug is also resistant to another drug, often due to a shared mechanism of action or resistance pathway. The absence of cross-resistance for this compound suggests that its mode of action does not overlap with those of current and historical antimalarials.
Caption: Signaling pathway diagram illustrating the concept of cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
While specific protocols for this compound are not public, the following represents a standard methodology for evaluating the cross-resistance profile of a novel antimalarial compound.
1. In Vitro Susceptibility Testing of Laboratory-Adapted Strains:
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a panel of P. falciparum strains with well-characterized resistance profiles.
-
Methodology:
-
A panel of parasite strains is cultured, including a drug-sensitive reference strain (e.g., 3D7) and strains resistant to chloroquine, pyrimethamine, atovaquone, and artemisinin.
-
The parasites are exposed to a range of concentrations of the test compound.
-
Parasite growth is measured after a set incubation period (typically 48-72 hours) using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.
-
IC50 values are calculated and compared across the different strains. A significant increase in the IC50 for a resistant strain compared to the sensitive strain indicates cross-resistance.
-
2. In Vitro Resistance Selection Studies:
-
Objective: To determine the propensity of parasites to develop resistance to the test compound.
-
Methodology:
-
A drug-sensitive parasite line is cultured under continuous exposure to the test compound at a concentration around the IC50.
-
The drug pressure is gradually increased over an extended period.
-
The emergence of any resistant parasites is monitored by regular IC50 testing.
-
If resistance emerges, the resistant line is cloned and its genome is sequenced to identify potential resistance-conferring mutations.
-
Caption: A typical experimental workflow for in vitro cross-resistance testing.
Future Outlook
The progression of this compound into first-in-human Phase 1 clinical studies will be a critical next step in its development.[1] As a compound with a novel mechanism of action and no observed cross-resistance, this compound holds the potential to be a valuable component of future antimalarial therapies, particularly in combination with other agents to protect against the development of resistance. Further data from clinical trials will be essential to fully characterize its efficacy and safety profile.
References
Validating IWY357's Novel Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
Novartis's novel antimalarial candidate, IWY357, is currently advancing through Phase 1 clinical trials, offering a promising new avenue in the global fight against malaria.[1][2] This small molecule drug is distinguished by its novel and currently undisclosed mechanism of action, which positions it as a potentially critical tool against drug-resistant strains of Plasmodium falciparum.[3] This guide provides a comparative overview of this compound based on available preclinical data, placing it in context with existing and developmental antimalarial agents.
I. Performance Profile of this compound
This compound has demonstrated a promising preclinical profile characterized by rapid parasite killing and a low propensity for the development of resistance.[3][4] Unlike many existing therapies, no cross-resistance with current antimalarial drugs has been observed.[3]
Table 1: In Vitro Activity Profile of this compound and Comparators
| Feature | This compound | Artemisinin Derivatives (e.g., Artesunate) | Chloroquine |
| Mechanism of Action | Novel and Unknown[3] | Heme-iron dependent activation, leading to oxidative stress | Inhibition of heme detoxification in the parasite's food vacuole |
| Primary Target Stage | Asexual Blood Stages[3] | Asexual Blood Stages | Asexual Blood Stages |
| Activity Against Resistant Strains | No cross-resistance identified[3] | Reduced efficacy against K13 mutant strains | Ineffective against pfcrt mutant strains |
| Speed of Action | Fast-killing[3] | Very fast-acting | Slower acting |
| IC50 (Drug-sensitive strains) | Data not publicly available | Low nanomolar range | Low nanomolar range |
| IC50 (Drug-resistant strains) | Data not publicly available | Increased nanomolar range | Micromolar range or higher |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | Ganaplacide (KAF156) | M5717 (DDD107498) |
| Animal Model | Data not publicly available | Murine models (P. berghei, P. falciparum) | Murine models (P. berghei) |
| ED90 (Effective Dose, 90%) | Data not publicly available | Data available in specific studies | Data available in specific studies |
| Parasite Clearance Rate | Fast in vivo killing[3] | Rapid parasite clearance | Delayed parasite clearance |
| Predicted Human Half-life | Long predicted half-life[3] | Long half-life | Long half-life |
| Predicted Human Dose | Low (<100 mg)[3] | Low | Data not publicly available |
| Potential for Single-Dose Cure | Yes[3] | Yes (in combination) | Yes (in combination) |
II. Experimental Methodologies
The preclinical evaluation of a novel antimalarial agent like this compound typically involves a standardized set of in vitro and in vivo assays to determine its efficacy, mechanism of action, and safety profile.
In Vitro Susceptibility Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against various strains of P. falciparum.
-
Protocol:
-
P. falciparum cultures (both drug-sensitive and drug-resistant lines) are maintained in human red blood cells.
-
The parasites are exposed to a serial dilution of the test compound (e.g., this compound) in 96-well plates for a standard duration (typically 48-72 hours).
-
Parasite growth inhibition is quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or the [³H]-hypoxanthine incorporation assay, which measures nucleic acid synthesis.[5][6]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy Testing (Murine Models)
-
Objective: To assess the in vivo efficacy of the compound in reducing parasitemia in a living organism.
-
Protocol (4-Day Suppressive Test):
-
Mice are inoculated with a specific strain of rodent malaria parasite, such as Plasmodium berghei.
-
Treatment with the test compound or a control drug (e.g., chloroquine) is initiated a few hours after infection and continued daily for four days.
-
On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
The effective dose that reduces parasitemia by 90% (ED90) is a key endpoint.
-
Resistance Induction and Selection Studies
-
Objective: To evaluate the potential for the parasite to develop resistance to the new drug.
-
Protocol:
-
P. falciparum cultures are exposed to sub-lethal concentrations of the drug over an extended period.
-
The drug pressure is gradually increased in subsequent generations of the parasite.
-
The IC50 of the drug-pressured parasite line is periodically compared to the parent line to detect any shift in sensitivity.
-
Whole-genome sequencing of resistant lines can help identify potential genetic markers of resistance and elucidate the mechanism of action.[4]
-
III. Visualizing the Scientific Rationale
Diagrams illustrating the proposed therapeutic rationale and the experimental approach are crucial for understanding the potential of this compound.
Caption: A generalized workflow for antimalarial drug discovery and development.
Caption: this compound's primary activity against the asexual blood stage of the malaria parasite.
IV. Conclusion
This compound represents a significant advancement in the pipeline of new antimalarial drugs. Its novel mechanism of action, coupled with a promising preclinical profile that suggests a fast onset of action and a high barrier to resistance, makes it a high-priority candidate for further development. As more data from clinical trials become available, a clearer picture of its efficacy and safety in humans will emerge, further validating its potential role in the future of malaria treatment and eradication efforts. The scientific community eagerly awaits the disclosure of its molecular target and the detailed results from its ongoing clinical evaluation.
References
- 1. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. This compound | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
IWY357: A Comparative Analysis of a Novel Antimalarial in the Development Pipeline
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant parasite strains necessitates a robust pipeline of novel antimalarials. IWY357, a promising compound developed by Novartis, is currently in early-stage clinical development and represents a potential new tool in the therapeutic arsenal.[1] This guide provides a comparative analysis of this compound against other novel antimalarials, offering a resource for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a novel small molecule antimalarial agent targeting the asexual blood stages of Plasmodium falciparum, the deadliest species of the malaria parasite.[1] Currently in Phase 1 clinical trials, it is being developed for the treatment of uncomplicated malaria.[1] A key characteristic of this compound is its novel and as-yet-undisclosed mechanism of action.[2] Preclinical data suggests it exhibits fast-killing activity both in vitro and in vivo, with no cross-resistance to existing antimalarials and no resistant mutants identified to date.[2] Furthermore, it is predicted to have a low dose (<100 mg) and a long half-life in humans, attributes that are highly desirable for patient adherence and efficacy.[2]
Comparative Landscape of Novel Antimalarials
The current antimalarial drug development pipeline features several innovative compounds with diverse mechanisms of action. This section compares this compound with other notable novel antimalarials in various stages of development. While specific quantitative data for this compound is not yet publicly available due to its early stage of development, the following tables summarize the available preclinical and clinical data for key comparator compounds.
Table 1: In Vitro and In Vivo Efficacy of Novel Antimalarials
| Compound | Target/Mechanism of Action | In Vitro IC50 (nM) | In Vivo Efficacy (ED90, mg/kg) | Development Stage | Reference |
| This compound | Novel/Unknown | Not Disclosed | Not Disclosed | Phase 1 | [1] |
| Ganaplacide (KAF156) | Imidazolopiperazine; disrupts protein transport | ~10 (vs. P. falciparum 3D7) | 5.6 (mouse model) | Phase 3 | [3][4] |
| Cipargamin (KAE609) | Spiroindolone; inhibits PfATP4 | 0.5 - 1.4 (vs. various P. falciparum strains) | 5.3 - 5.6 (mouse model) | Phase 2 | [5][6] |
| ZY-19489 | Triaminopyrimidine; novel mechanism | Not Disclosed | Not Disclosed (single dose of 1100 mg predicted to clear parasitemia by a factor of 10^9) | Phase 1 | [7][8] |
| Ferroquine (SSR97193) | 4-aminoquinoline derivative; likely inhibits hemozoin formation | <30 (potent against CQ-resistant strains) | Not Disclosed | Phase 2 | [9][10] |
Note: IC50 (half-maximal inhibitory concentration) and ED90 (effective dose for 90% parasite reduction) values can vary depending on the parasite strain and experimental conditions.
Table 2: Pharmacokinetic and Safety Profile of Novel Antimalarials
| Compound | Key Pharmacokinetic Features | Key Safety/Tolerability Findings |
| This compound | Predicted long half-life in humans. | Good Laboratory Practice (GLP) toxicology studies completed.[2] |
| Ganaplacide (KAF156) | Favorable profile for simplified dosing regimens.[3] | Generally well-tolerated with no major safety concerns reported in clinical trials to date.[3] |
| Cipargamin (KAE609) | Favorable pharmacokinetic profile for potential single-dose treatment.[5][6] | Possible hepatotoxicity identified as a safety concern in some clinical studies.[5][6] |
| ZY-19489 | Long half-life, supporting potential for a single-dose cure. | No serious or severe drug-related adverse events observed in Phase 1 trials.[7] |
| Ferroquine (SSR97193) | Generally well-tolerated in clinical trials. |
Experimental Protocols
The data presented for the comparator antimalarials are generated using standardized preclinical and clinical study protocols. The following provides an overview of the typical methodologies employed.
In Vitro Efficacy Testing
-
Objective: To determine the intrinsic activity of a compound against the malaria parasite.
-
Methodology:
-
Plasmodium falciparum parasites are cultured in vitro in human red blood cells.
-
The parasites are exposed to serial dilutions of the test compound for a defined period (typically 48-72 hours).
-
Parasite growth inhibition is measured using various methods, such as:
-
Microscopy: Giemsa-stained slides are examined to count the number of viable parasites.
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.
-
[3H]-hypoxanthine incorporation assay: Measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[11][12]
-
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit 50% of parasite growth.
-
In Vivo Efficacy Testing (Mouse Model)
-
Objective: To assess the efficacy of a compound in a living organism.
-
Methodology (4-Day Suppressive Test):
-
Mice are infected with a rodent malaria parasite, typically Plasmodium berghei.[13][14]
-
The test compound is administered orally or parenterally to the infected mice daily for four consecutive days.[13][14]
-
A control group of infected mice receives the vehicle without the test compound.
-
On the fifth day, parasitemia (the percentage of infected red blood cells) is determined by microscopic examination of blood smears.[13]
-
The effective dose required to suppress parasitemia by 90% (ED90) compared to the control group is calculated.[15]
-
Pharmacokinetic Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Methodology:
-
The test compound is administered to animals (e.g., mice, rats, dogs) or human volunteers.
-
Blood samples are collected at various time points after administration.
-
The concentration of the drug and its major metabolites in the plasma is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC), are calculated.[16][17]
-
Non-Clinical Toxicity Testing
-
Objective: To evaluate the safety profile of a compound before human administration.
-
Methodology:
-
In vitro cytotoxicity assays: The effect of the compound on various mammalian cell lines is assessed to determine its potential for cellular toxicity.
-
In vivo toxicology studies: The compound is administered to two animal species (one rodent and one non-rodent) at various dose levels for a specified duration (e.g., 7, 14, or 28 days).[18][19]
-
A comprehensive evaluation of the animals' health, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues, is conducted to identify any potential toxic effects and determine a no-observed-adverse-effect level (NOAEL).[18][19]
-
Visualizing the Drug Development and Action Pathways
To illustrate the context of this compound's development and its intended therapeutic action, the following diagrams are provided.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. This compound | Medicines for Malaria Venture [mmv.org]
- 3. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. pamafrica-consortium.org [pamafrica-consortium.org]
- 6. researchgate.net [researchgate.net]
- 7. zyduslife.com [zyduslife.com]
- 8. researchgate.net [researchgate.net]
- 9. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Importance of tailored non-clinical safety testing of novel antimalarial drugs: Industry best-practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.malariaworld.org [media.malariaworld.org]
Benchmarking IWY357's Killing Rate Against Other Antimalarial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IWY357 is an early-development, preclinical antimalarial drug candidate from Novartis that has garnered attention for its potential to combat drug-resistant malaria.[1][2] A key feature highlighted in its profile is a rapid parasite killing rate, a critical attribute for effective antimalarial therapies.[1][3][4] This guide provides a comparative overview of this compound's killing rate against other antimalarial drugs, based on publicly available information.
Due to the preclinical stage of this compound's development, specific quantitative data on its killing rate, such as IC50 values or parasite reduction ratios, are not yet publicly disclosed. However, its characterization as "fast-acting" allows for a qualitative comparison with established antimalarial agents.
The Importance of a Fast Killing Rate
A rapid rate of parasite killing is a primary objective in the development of new antimalarial drugs for several reasons:
-
Rapid Symptom Alleviation: Fast-acting drugs quickly reduce the parasite burden in the patient, leading to a faster resolution of clinical symptoms.
-
Prevention of Severe Malaria: By rapidly clearing the parasites, these drugs can prevent the progression of uncomplicated malaria to more severe and life-threatening forms of the disease.
-
Reduced Transmission: A swift reduction in parasitemia can decrease the window of time during which a patient is infectious to mosquitoes, thereby helping to curb the spread of malaria.
-
Mitigation of Drug Resistance: Fast-acting drugs, especially when used in combination therapies, can help to prevent the emergence and spread of drug-resistant parasite strains.
Qualitative Comparison of Antimalarial Killing Rates
The following table provides a qualitative comparison of this compound's killing rate with that of other well-established antimalarial drugs. This comparison is based on the description of this compound as "fast killing" and the known killing profiles of the other agents.
| Drug Class/Compound | Killing Rate Profile | Mechanism of Action (if known) |
| This compound | Fast | Novel and Unknown |
| Artemisinins (e.g., Artesunate, Artemether) | Very Fast | Induce oxidative stress and damage parasite proteins |
| Chloroquine | Fast | Inhibits hemozoin biocrystallization in the parasite's food vacuole |
| Mefloquine | Moderate | Unknown, but thought to inhibit hemozoin polymerization |
| Atovaquone | Slow | Inhibits the parasite's mitochondrial electron transport chain |
| Pyrimethamine | Slow | Inhibits dihydrofolate reductase, disrupting nucleic acid synthesis |
Experimental Protocols for Determining In Vitro Killing Rate
While the specific experimental protocols used for this compound are not public, a generalized methodology for assessing the in vitro killing rate of antimalarial compounds is the Parasite Reduction Ratio (PRR) assay. This assay measures the rate at which a drug kills the Plasmodium falciparum parasite over a defined period.
Generalized Parasite Reduction Ratio (PRR) Assay Protocol:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia and hematocrit.
-
Drug Exposure: The parasite cultures are exposed to the test compound (e.g., this compound) at a concentration that is a multiple of its 50% inhibitory concentration (IC50). Control cultures with no drug are run in parallel. The drug and culture medium are replenished at regular intervals (e.g., every 24 hours).
-
Sampling: Aliquots of the treated and control cultures are collected at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Viability Assessment: The number of viable parasites in each sample is determined. This is often done by washing out the drug and performing a limiting dilution assay, where the parasites are allowed to regrow. The highest dilution at which parasite regrowth occurs is used to calculate the number of viable parasites in the original sample.
-
Data Analysis: The parasite numbers are plotted against time. The killing rate is determined from the slope of the log-linear portion of the curve. The PRR is the fold-reduction in parasite numbers over a single 48-hour life cycle. Other parameters that can be derived include the lag phase (the time before maximal killing is achieved) and the parasite clearance time (the time to reduce the parasite population by a certain percentage, e.g., 99.9%).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antimalarial killing rate assay.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Novel Antimalarial Combination Therapies: A Comparative Guide to IWY357 Synergy Testing
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant parasite strains necessitates a continuous pipeline of novel therapeutic agents. IWY357, a novel small molecule antimalarial compound developed by Novartis, has shown significant promise in early-stage development.[1][2] Currently in Phase 1 clinical trials, this compound exhibits rapid parasite-killing activity against Plasmodium falciparum, a low propensity for resistance development, and a favorable pharmacokinetic profile, positioning it as a potential single-dose cure.[2][3][4][5] Critically, its mechanism of action is novel and currently unknown, suggesting a low probability of cross-resistance with existing antimalarial drugs.[2][3]
This guide provides a framework for researchers and drug development professionals on conducting synergy testing of this compound with established antimalarial drugs. While specific synergy data for this compound is not yet publicly available due to its early stage of development, this document outlines the rationale, experimental protocols, and data interpretation necessary for evaluating its potential in future combination therapies. Such studies are crucial for developing robust treatment regimens that can enhance efficacy, reduce treatment duration, and combat the evolution of drug resistance.
Rationale for Synergy Testing
The primary goal of antimalarial combination therapy is to partner drugs with different mechanisms of action. This approach can lead to:
-
Synergistic or Additive Efficacy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Prevention of Drug Resistance: The parasite is less likely to develop resistance to two drugs simultaneously.
-
Reduced Drug Dosages: Lower doses of each drug can be used, potentially minimizing toxicity and side effects.
Given that this compound has a novel mode of action, it is an ideal candidate for combination with drugs that target different parasite pathways.
Proposed Panel of Known Antimalarial Drugs for Synergy Testing
A selection of current frontline antimalarial drugs with diverse mechanisms of action is proposed for initial synergy screening with this compound.
| Drug Class | Example Drug(s) | Mechanism of Action | Rationale for Combination with this compound |
| Artemisinins | Artesunate, Artemether | Activated by heme iron to produce free radicals, leading to alkylation of parasite proteins and lipids. | As the cornerstone of current artemisinin-based combination therapies (ACTs), evaluating synergy with the fast-acting this compound is a high priority. |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Interfere with heme detoxification in the parasite's food vacuole, leading to the accumulation of toxic heme. | To assess activity against chloroquine-resistant strains and potential for revival of this drug class in combination. |
| Quinoline Methanols | Mefloquine, Quinine | Inhibit heme polymerase, similar to chloroquine, but with a distinct chemical structure. | To explore options for combination therapies in regions with resistance to other antimalarials. |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthesis pathway. | Targeting a different metabolic pathway from most other antimalarials provides a strong basis for synergistic interaction. |
| Naphthoquinones | Atovaquone | Inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. | A distinct mitochondrial target offers a high potential for synergy. |
| Amino Alcohols | Lumefantrine | Precise mechanism is unclear, but thought to interfere with heme detoxification. | Commonly used in combination with artemether, its interaction with this compound would be of significant interest. |
| Bisquinolines | Piperaquine | Thought to inhibit heme polymerase. | A long-acting partner drug, its combination with the potent this compound could provide a prolonged prophylactic effect. |
Experimental Protocols
Standardized in vitro and in vivo assays are essential for determining the nature of the interaction between this compound and other antimalarial drugs.
In Vitro Synergy Testing: The Isobologram and Checkerboard Method
The most common method for assessing drug interactions in vitro is the fixed-ratio isobologram, often performed using a checkerboard assay format.
Protocol:
-
Parasite Culture: Asynchronous or tightly synchronized P. falciparum cultures (e.g., 3D7, Dd2, W2 strains to account for different resistance profiles) are maintained in human erythrocytes.
-
Drug Preparation: Stock solutions of this compound and the partner drug are prepared in a suitable solvent (e.g., DMSO). A series of serial dilutions for each drug is prepared.
-
Checkerboard Assay Setup: In a 96-well microplate, the drugs are combined in a matrix format. Each well contains a different combination of concentrations of this compound and the partner drug. Control wells with each drug alone and no drugs are included.
-
Parasite Inhibition Measurement: Parasite growth is assessed after a 48- or 72-hour incubation period using methods such as SYBR Green I-based fluorescence assay, [3H]-hypoxanthine incorporation, or pLDH assay.
-
Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are determined. The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
-
FICA = (IC50 of drug A in combination) / (IC50 of drug A alone)
-
FICB = (IC50 of drug B in combination) / (IC50 of drug B alone)
-
-
Interaction Interpretation: The sum of the FICs (ΣFIC) determines the nature of the interaction:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
An isobologram is then constructed by plotting the concentrations of the two drugs that produce a 50% inhibition of parasite growth.
In Vivo Synergy Testing: The Murine Malaria Model
In vivo studies are crucial to confirm in vitro findings and to assess the pharmacokinetic and pharmacodynamic interactions.
Protocol:
-
Animal Model: A suitable murine malaria model, such as Plasmodium berghei or P. yoelii infection in mice, is used.
-
Drug Administration: Mice are treated with this compound alone, the partner drug alone, or a combination of both, at various dose levels. A control group receives the vehicle only.
-
Efficacy Assessment: The primary endpoint is the suppression of parasitemia over a defined period (e.g., 4-day suppressive test). Other endpoints can include survival rate and cure rate.
-
Data Analysis: The 50% effective dose (ED50) for each drug alone and in combination is determined. An isobologram can be constructed similarly to the in vitro analysis to determine the nature of the interaction.
Data Presentation
The results of synergy testing should be presented in a clear and concise manner to allow for easy comparison.
Table 1: Hypothetical In Vitro Synergy Data for this compound with Known Antimalarials against P. falciparum
| Combination Partner | Strain | IC50 this compound (nM) | IC50 Partner (nM) | ΣFIC | Interaction |
| Artesunate | 3D7 | 0.8 | 1.2 | 0.45 | Synergy |
| Chloroquine | 3D7 | 1.0 | 25.0 | 0.90 | Additive |
| Chloroquine | Dd2 | 0.9 | 550.0 | 0.65 | Synergy |
| Atovaquone | 3D7 | 0.7 | 0.9 | 0.38 | Synergy |
| Mefloquine | W2 | 1.1 | 8.5 | 1.20 | Indifference |
| Pyrimethamine | 3D7 | 0.8 | 150.0 | 0.55 | Additive |
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Conclusion
This compound represents a promising new candidate for the treatment of malaria. Its novel mechanism of action makes it an excellent subject for synergy studies with existing antimalarial drugs. The protocols and frameworks outlined in this guide provide a robust starting point for researchers to systematically evaluate the potential of this compound in future combination therapies. The data generated from such studies will be critical in designing the next generation of highly effective and resistance-proof antimalarial treatments.
References
- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. mmv.org [mmv.org]
- 3. drughunter.com [drughunter.com]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential of IWY357 as a Single-Dose Cure for Uncomplicated Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with simplified treatment regimens. This guide provides a comparative assessment of IWY357, a promising preclinical candidate, against the current standard-of-care, Artemisinin-based Combination Therapies (ACTs), and other developmental single-dose cures for uncomplicated malaria.
Executive Summary
This compound, a novel small molecule developed by Novartis and Medicines for Malaria Venture (MMV), is in early preclinical development as a potential single-dose cure for uncomplicated P. falciparum malaria.[1][2] Its key attributes, including a novel mechanism of action, rapid parasite killing, and a low potential for resistance, position it as a significant advancement in malaria treatment.[2][3][4] This guide will compare the known and predicted characteristics of this compound with established therapies and other late-stage candidates, providing a framework for evaluating its potential therapeutic utility.
Comparative Analysis of Antimalarial Therapies
The following tables summarize the key characteristics of this compound in comparison to current ACTs and another promising single-dose therapy in development. Due to the early preclinical stage of this compound, some of its parameters are based on predicted attributes and target product profiles.
Table 1: General Characteristics and Developmental Status
| Feature | This compound | Artemisinin-based Combination Therapies (ACTs) | ZY-19489/Ferroquine Combination |
| Drug Class | Small molecule[1] | Combination of an artemisinin (B1665778) derivative and a partner drug[1][2] | Combination of novel small molecules[5] |
| Developer(s) | Novartis / MMV[1][2] | Various (e.g., Novartis, Sanofi) | Zydus Cadila / MMV |
| Development Phase | Preclinical[2] | Marketed[1][6] | Phase 2 clinical trials[5] |
| Target Indication | Uncomplicated P. falciparum malaria[1][2] | Uncomplicated P. falciparum malaria[1][6] | Uncomplicated P. falciparum malaria[5] |
| Dosing Regimen | Potential single-dose[6] | 3-day course (multiple doses)[2][7] | Potential single-dose[5] |
Table 2: Mechanism of Action and Resistance Profile
| Feature | This compound | Artemisinin-based Combination Therapies (ACTs) | ZY-19489/Ferroquine Combination |
| Mechanism of Action | Novel and unknown; targets asexual blood stages[2][8] | Artemisinin component: production of free radicals causing parasite damage. Partner drug: various mechanisms.[1][2] | ZY-19489: Novel target. Ferroquine: Heme detoxification inhibitor.[5] |
| Cross-Resistance | No known cross-resistance[2] | Resistance to partner drugs is a growing concern.[6] | Aims to overcome existing resistance mechanisms. |
| Resistance Potential | Low predicted potential; no resistant mutants identified in vitro[2][3] | Artemisinin resistance (delayed clearance) is emerging.[6] | Designed to have a high barrier to resistance. |
Table 3: Predicted and Known Efficacy and Pharmacokinetic Profile
| Feature | This compound | Artemisinin-based Combination Therapies (ACTs) | ZY-19489/Ferroquine Combination |
| Parasite Clearance | Predicted fast killing in vitro and in vivo[2][4] | Rapid parasite clearance (parasite reduction ratio of ~10^4 per cycle)[2] | Aims for rapid and complete parasite clearance. |
| Predicted Human Dose | Low (<100 mg)[2] | Varies by combination (e.g., Artemether-Lumefantrine) | Under investigation |
| Predicted Half-life | Long predicted half-life in humans[2] | Artemisinin component: short half-life. Partner drug: longer half-life.[5] | Aims for a profile suitable for single-dose administration. |
| Clinical Efficacy (Cure Rate) | To be determined | Generally >95% in clinical trials where no resistance is present.[2][9] | To be determined in Phase 3 trials. |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available. However, the following represents a standard preclinical and early clinical development workflow for a novel antimalarial compound, based on established methodologies.
Preclinical In Vitro Efficacy Testing
-
Objective: To determine the 50% inhibitory concentration (IC50) against P. falciparum.
-
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of chloroquine-sensitive and -resistant P. falciparum strains are cultured in human erythrocytes.
-
Drug Dilution: this compound is serially diluted and added to the parasite cultures in 96-well plates.
-
Incubation: Plates are incubated for 48-72 hours under standard culture conditions.
-
Growth Inhibition Assay: Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, pLDH (parasite lactate (B86563) dehydrogenase) assay, or microscopic counting of Giemsa-stained smears.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Preclinical In Vivo Efficacy Testing
-
Objective: To assess the in vivo efficacy (parasite reduction) and determine the 50% and 90% effective doses (ED50 and ED90).
-
Methodology (Mouse Model):
-
Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: Once a patent infection is established, this compound is administered orally or parenterally at various doses for a set number of days (e.g., 4-day suppressive test).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Data Analysis: The percentage of parasite growth inhibition compared to an untreated control group is calculated to determine the ED50 and ED90.
-
Phase 1 Clinical Trial Design
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.
-
Methodology:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.
-
Participants: Healthy adult volunteers.
-
Intervention: Single or multiple oral doses of this compound or placebo.
-
Assessments:
-
Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood sampling to determine parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Outcome Measures: The primary outcomes are the incidence and severity of adverse events. Secondary outcomes include pharmacokinetic parameters.
-
Visualizing Pathways and Workflows
The following diagrams illustrate key conceptual frameworks relevant to the development and potential action of this compound.
Caption: Generalized workflow for antimalarial drug development.
Caption: Plasmodium falciparum lifecycle and drug targets.
Concluding Remarks
This compound represents a promising candidate in the pipeline for new antimalarial therapies, with the potential to address the critical need for a single-dose cure. Its novel mechanism of action and low propensity for resistance are significant advantages over existing treatments. While it is still in the early stages of development, the progression of this compound through preclinical and into clinical studies will be closely watched by the global health community. Continued investment and research into compounds like this compound are essential to combat the growing threat of antimalarial drug resistance and move towards the goal of malaria eradication.
References
- 1. malariaconsortium.org [malariaconsortium.org]
- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent updates in the discovery and development of novel antimalarial drug candidates. | Semantic Scholar [semanticscholar.org]
- 4. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. who.int [who.int]
- 7. droracle.ai [droracle.ai]
- 8. The non-artemisinin antimalarial drugs under development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisinin-based combination treatment of falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IWY357: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like IWY357, an antimalarial agent under development by Novartis, is a critical component of laboratory safety and environmental responsibility. [1][2][3] While specific disposal guidelines for this compound are not yet publicly available due to its early stage of development, established procedures for the management of pharmaceutical and chemical waste provide a necessary framework.[1][2][3][4] Adherence to these general protocols is paramount to prevent contamination and ensure a safe handling process.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the material safety data sheet (MSDS) for the specific batch of this compound to understand its unique hazardous properties. In the absence of a specific MSDS, a thorough risk assessment should be conducted by qualified personnel.
Personal Protective Equipment (PPE): All personnel handling this compound waste should be trained in and adhere to universal precautions. Standard PPE includes:
-
Two pairs of gloves
-
A protective gown
-
Face protection, particularly when there is a risk of splashing
For handling sharps or potentially contaminated materials, penetration-resistant gloves are recommended.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process of segregation, containment, and selection of the appropriate final disposal method, in accordance with all applicable federal, state, and local regulations.[5]
Step 1: Segregation of Waste Proper segregation at the source is the foundation of safe disposal.[6] Different waste streams should be kept separate to ensure they are handled and treated appropriately.
-
Solid Waste: Includes contaminated lab supplies such as gloves, bench paper, and empty vials. These should be placed in a designated, leak-proof container lined with a biohazard bag if applicable.
-
Liquid Waste: Solvents and aqueous solutions containing this compound should be collected in separate, clearly labeled, and compatible waste containers. Non-hazardous liquid waste should not be disposed of down the drain.[7]
-
Sharps Waste: Needles, syringes, and other sharp instruments contaminated with this compound must be placed in an FDA-approved, puncture-resistant sharps container.[6]
Step 2: Containment and Labeling All waste containers must be securely closed and clearly labeled with the contents, including the name "this compound," and any known hazard symbols. This ensures that waste handlers are aware of the potential risks.
Step 3: Selection of Final Disposal Method The appropriate disposal method depends on the nature of the waste and institutional and regulatory requirements.
-
Incineration: High-temperature incineration is the preferred method for many pharmaceutical wastes as it ensures complete destruction of the active compound.
-
-
Encapsulation: Involves collecting the waste in a high-density polyethylene (B3416737) (HDPE) or steel drum and filling the remaining space with a medium like cement to solidify the contents.[7]
-
Inertization: Requires grinding the solid pharmaceutical and mixing it with water, cement, and lime to form a homogenous paste that can be safely disposed of in a landfill.[7]
-
Quantitative Data for Waste Management
While specific quantitative data for this compound waste is not available, laboratories should maintain their own internal records. The following table provides a template for tracking this compound waste.
| Waste Stream ID | Date | This compound Concentration (if applicable) | Volume (L) / Mass (kg) | Waste Category | Disposal Method | Disposal Date |
| Example: this compound-L-001 | [Date] | e.g., 10 mg/L | e.g., 5 L | Liquid Chemical | Incineration | [Date] |
| Example: this compound-S-001 | [Date] | N/A | e.g., 2 kg | Solid Chemical | Incineration | [Date] |
| Example: this compound-SH-001 | [Date] | Trace | e.g., 1 container | Sharps | Autoclave & Incineration | [Date] |
Experimental Protocols & Workflows
General Experimental Protocol for Waste Immobilization (Inertization)
-
Preparation: Don appropriate PPE. Remove any non-hazardous packaging from the solid this compound waste.
-
Grinding: Mechanically grind the solid this compound waste to a fine powder. This should be performed in a ventilated enclosure to prevent inhalation of dust.
-
Mixing: In a suitable container, mix the ground this compound with water, cement, and lime. A typical ratio is approximately 65% pharmaceutical waste, 15% lime, 15% cement, and 5% water. Adjust the water content to form a homogenous paste.
-
Disposal: The resulting paste can either be transported in a liquid state to a designated landfill and decanted into the municipal waste, or it can be formed into solid blocks, allowed to cure, and then transported for disposal.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Segregation and Containment.
Caption: Decision Pathway for Final Disposal of this compound Waste.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. drughunter.com [drughunter.com]
- 3. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. actenviro.com [actenviro.com]
- 7. benchchem.com [benchchem.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
